Nedaplatin
描述
This compound is a second-generation cisplatin analogue with antineoplastic activity. Containing a novel ring structure in which glycolate is bound to the platinum by a bidentate ligand, this compound forms reactive platinum complexes that bind to nucelophillic groups in DNA, resulting in intrastrand and interstrand DNA cross-links, apoptosis and cell death. This agent appears to be less nephrotoxic and neurotoxic compared to both cisplatin and carboplatin.
structure given in first source
Structure
2D Structure
属性
Key on ui mechanism of action |
As a platinum analog, nedaplatin likely works similarly to [DB00515] on which the following mechanistic description is based. Once it has entered the cell it is hydrolyzed to its active form which complexes with water molecules. This form binds to to nucleophiles in the cytoplasm such as glutathione and other cyteine rich proteins resulting in an overall increase in oxidative stress as the cell loses antioxidant proteins. It also binds to purine nucleotides in the DNA. The active form allows for two binding interactions to form cross-links between these nucleotides. High mobility group proteins-1 and -2 induce apoptosis in response to guanine cross-links and their binding serves to shield the cross-linked DNA from repair mechanisms. The mismatch repair (MMR) protein complex also recognizes the distortion caused by platinum complexes and attempts to repair the DNA. This results in single strand breaks when the MMR complex attempts to remove the platinum cross-link. The MMR complex induces apoptosis after the repair attempt has failed. The single strand break in DNA makes it easier to form lethal double strand breaks with radiation treatment thus creating the radiosensitizing effect of nedaplatin. |
|---|---|
CAS 编号 |
95734-82-0 |
分子式 |
C2H8N2O3Pt |
分子量 |
303.18 g/mol |
IUPAC 名称 |
azane;2-oxidoacetate;platinum(2+) |
InChI |
InChI=1S/C2H3O3.2H3N.Pt/c3-1-2(4)5;;;/h1H2,(H,4,5);2*1H3;/q-1;;;+2/p-1 |
InChI 键 |
GYAVMUDJCHAASE-UHFFFAOYSA-M |
规范 SMILES |
C(C(=O)O)O.N.N.[Pt] |
外观 |
Solid powder |
其他CAS编号 |
95734-82-0 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(glycolato-O,O')diammineplatinum II 254-S CGDP-II cis-diammine(glycolato)platinum II nedaplatin NSC 375101D NSC-375101D |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Chemical Properties and Structure of Nedaplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedaplatin, a second-generation platinum-based anticancer agent, represents a significant advancement in chemotherapy, offering a comparable efficacy to cisplatin with a notably improved safety profile, particularly concerning nephrotoxicity.[1][2] Developed by Shionogi Pharmaceutical Company in Japan, it gained approval for clinical use in 1995.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of this compound, with a focus on experimental methodologies and data.
Chemical Properties and Structure
This compound, with the chemical formula C₂H₈N₂O₃Pt, is a platinum(II) complex.[1] It consists of a central platinum atom coordinated to two ammine ligands and a bidentate glycolate ligand, forming a square planar geometry.[4][5] This structure is key to its biological activity and reduced toxicity compared to its predecessors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₈N₂O₃Pt | [1] |
| Molecular Weight | 303.19 g/mol | [4] |
| Appearance | Yellow crystalline solid | [4] |
| Solubility | Soluble in water | [1] |
| Stability | Stable under 180 °C | [5] |
Crystal Structure
The crystal structure of this compound has been determined by X-ray diffraction analysis. It crystallizes in the orthorhombic space group P2₁2₁2₁ with the following unit cell parameters: a = 5.6293(6) Å, b = 7.2853(8) Å, and c = 14.1107(16) Å.[4][5] The platinum(II) ion is coordinated by two nitrogen atoms from the ammine ligands and two oxygen atoms from the carboxylate and hydroxyl groups of the glycolate ligand, resulting in a square-planar coordination environment.[4][5] The glycolate ligand forms a stable five-membered chelate ring with the platinum ion.[5] Molecules in the crystal lattice are interconnected by intermolecular N—H⋯O hydrogen bonds, creating a three-dimensional network.[4]
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis of this compound involves the reaction of cis-[Pt(NO₃)₂(NH₃)₂] with sodium glycolate.[4]
Materials:
-
cis-[Pt(NO₃)₂(NH₃)₂]
-
Sodium glycolate
-
Deionized water
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve 2.0 mmol of cis-[Pt(NO₃)₂(NH₃)₂] in 50 ml of deionized water.
-
Add a solution of 2.0 mmol of sodium glycolate in 50 ml of deionized water to the platinum complex solution.
-
Adjust the pH of the reaction mixture to 7 using a NaOH solution.
-
Stir the mixture at 323 K (50 °C) for 3 hours.
-
Concentrate the resulting solution to approximately 5 ml at 313 K (40 °C) under reduced pressure.
-
A yellow crystalline product of this compound will precipitate.
-
Recrystallize the product from water to obtain crystals suitable for further analysis.[4]
Another patented method involves the reaction of cis-diiododiaminoplatinum(II) with silver glycolate and silver nitrate.[6]
X-ray Crystallography
The determination of this compound's crystal structure involves single-crystal X-ray diffraction.
Crystal Growth: Crystals of this compound suitable for X-ray analysis can be obtained by slow evaporation of a saturated aqueous solution of the synthesized compound.[4]
Data Collection and Structure Refinement:
-
Diffractometer: Bruker APEXII CCD area-detector
-
Radiation: Mo Kα (λ = 0.71073 Å)
-
Temperature: 298 K
-
Absorption Correction: Multi-scan (SADABS)
-
Structure Solution: SHELXS97
-
Structure Refinement: SHELXL97[4]
A summary of the crystallographic data is presented in the table below.
| Parameter | Value | Reference(s) |
| Crystal system | Orthorhombic | [4][5] |
| Space group | P2₁2₁2₁ | [4][5] |
| a (Å) | 5.6293 (6) | [4][5] |
| b (Å) | 7.2853 (8) | [4][5] |
| c (Å) | 14.1107 (16) | [4][5] |
| V (ų) | 578.70 (11) | [4] |
| Z | 4 | [4] |
| Rint | 0.034 | [4] |
| Final R indices [I>2σ(I)] | R1 = 0.020, wR2 = 0.042 | [4] |
Quantitative Analysis by RP-HPLC
A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantitative determination of this compound and its related substances.
Chromatographic Conditions:
-
Column: C18 column (4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: Octane sulfonic acid sodium solution - acetonitrile (91:9, v/v). The octane sulfonic acid sodium solution is prepared by dissolving 0.856 g of octane sulfonic acid sodium in water, adding 0.5 mL of phosphate, and diluting to 1000 mL.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 220 nm
This method has shown good linearity in the range of 0.025-4.000 mg/mL (r=0.9998).
Mechanism of Action and Signaling Pathways
The anticancer activity of this compound is primarily mediated through its interaction with DNA.[7][8] Following administration, this compound undergoes hydrolysis, where the glycolate ligand is cleaved, forming reactive aqua species.[3] These activated platinum complexes then bind to DNA, forming intrastrand and interstrand cross-links, predominantly at the N7 position of guanine and adenine residues.[7] These DNA adducts distort the DNA structure, inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[7][8]
Caption: General mechanism of action of this compound.
Several key signaling pathways are modulated by this compound, contributing to its cytotoxic effects. Studies have shown that this compound can induce autophagy in cisplatin-resistant nasopharyngeal carcinoma cells through the suppression of the PI3K/Akt/mTOR pathway and the activation of the ERK1/2 pathway.[9] Furthermore, in non-small cell lung cancer cells, this compound has been observed to decrease the expression of p53 and Bcl-2, while increasing the expression of the pro-apoptotic protein Bax.[10]
Caption: Key signaling pathways modulated by this compound.
Western Blot Analysis of Signaling Proteins
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, p-ERK, p53, Bax, Bcl-2) overnight at 4 °C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Quantification of this compound-DNA Adducts
The formation of DNA adducts is a critical step in the mechanism of action of this compound. The ³²P-postlabeling assay is a highly sensitive method for the quantification of these adducts.
Protocol Outline:
-
DNA Isolation: Isolate genomic DNA from cells or tissues treated with this compound.
-
DNA Digestion: Digest the DNA to mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the platinated nucleotides from the normal nucleotides.
-
³²P-Labeling: Label the 3'-phosphate of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[11][12]
-
Chromatographic Separation: Separate the ³²P-labeled adducts by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[13]
-
Quantification: Quantify the amount of radioactivity in the adduct spots or peaks to determine the level of DNA damage.[11][12]
The alkaline comet assay is another method that can be used to detect DNA cross-linking induced by agents like this compound.[14][15][16]
Conclusion
This compound stands as a valuable therapeutic agent in the arsenal against various cancers. Its distinct chemical structure and properties contribute to its potent anticancer activity and favorable toxicological profile. This guide has provided an in-depth overview of the fundamental chemical and structural aspects of this compound, along with detailed experimental protocols for its synthesis, characterization, and the analysis of its mechanism of action. A thorough understanding of these technical details is crucial for researchers and drug development professionals working to optimize its clinical application and to develop the next generation of platinum-based therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cis-Diammine(glycolato-κ2 O 1,O 2)platinum(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN101302236A - Novel method for synthesizing antineoplastic medicine this compound - Google Patents [patents.google.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Inhibition of Autophagy Potentiated the Antitumor Effect of this compound in Cisplatin-Resistant Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 13. Improved 32P-postlabelling assay for the quantification of the major platinum-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of oxaliplatin-induced DNA crosslinks in vitro and in cancer patients using the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Nedaplatin in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Nedaplatin, a second-generation platinum-based anticancer agent. Developed to mitigate the toxicities associated with cisplatin, this compound's mechanism of action, distribution, efficacy, and metabolic profile have been characterized in various preclinical settings. This document synthesizes key data, details experimental methodologies, and visualizes complex pathways to support further research and development.
Core Mechanism of Action
This compound exerts its cytotoxic effects through mechanisms characteristic of platinum-based chemotherapeutics. Upon administration, it undergoes hydrolysis, forming active platinum species.[1] These reactive molecules then bind to DNA, primarily forming intrastrand and interstrand cross-links.[1] This process disrupts normal DNA replication and transcription, which in turn activates cellular stress responses.[1] A key pathway triggered by this DNA damage is the p53 signaling cascade, often referred to as the "guardian of the genome," which can lead to cell cycle arrest to allow for DNA repair or, if the damage is irreparable, initiate apoptosis (programmed cell death).[1]
Signaling Pathway for this compound-Induced Cytotoxicity
Pharmacokinetics (PK)
The pharmacokinetic profile of this compound is similar to that of carboplatin, characterized by a short elimination half-life.[2] Unlike cisplatin, this compound exhibits lower plasma protein binding.[2][3] While comprehensive quantitative PK data from preclinical animal models is sparse in publicly available literature, human studies provide valuable insights. The clearance of this compound is significantly correlated with renal function, specifically creatinine clearance.[4]
Table 1: Pharmacokinetic Parameters of Platinum Analogs
| Parameter | Cisplatin (Rats) | Carboplatin (Rats) | This compound (Humans) |
| Matrix | Plasma | Plasma | Plasma (unbound) |
| Dose | 16.7 nmol/kg (i.p.) | 16.7 nmol/kg (i.p.) | 80-100 mg/m² (i.v.) |
| AUC (hr*mmol/L) | 5.53 | 16.85 | Not specified |
| Clearance (L/hr/kg) | 0.0030 | 0.0001 | 4.47 L/h (Total) |
| Volume of Distribution (Vz) | 0.0012 L/kg | 0.0028 L/kg | 12.0 L (Total) |
| Elimination Half-life (t½) | Not specified | Not specified | 1.1–4.4 hours |
| Reference | [5] | [5] | [2][6] |
Note: Preclinical data for this compound is limited. Human data is provided for context and should be interpreted with caution when applying to animal models. The rat data for cisplatin and carboplatin is based on the quantification of intact drugs.
Pharmacodynamics (PD) and Antitumor Efficacy
This compound has demonstrated significant antitumor activity in a range of preclinical models, including both murine and human tumor xenografts. Its efficacy is particularly noted in lung, esophageal, and head and neck cancers.[7] Notably, this compound has shown effectiveness in cisplatin-resistant tumor models, suggesting incomplete cross-resistance.[8]
Table 2: Summary of Preclinical Antitumor Efficacy of this compound
| Tumor Model | Animal Model | Treatment Regimen | Efficacy Outcome | Reference |
| Ma44 Human Lung Cancer | Athymic Mice | This compound + Gemcitabine (i.v.) | Synergistically enhanced inhibition of tumor growth compared to monotherapy. | [9] |
| NCI-H460 Human Lung Cancer | Athymic Mice | This compound + Gemcitabine (i.v.) | Potent augmentation of tumor growth inhibition. | [9] |
| Ma44/GEM (Gemcitabine-refractory) | Athymic Mice | This compound + Gemcitabine (i.v.) | Synergistically enhanced tumor growth inhibition; superior to monotherapy. | [10] |
| Cisplatin-Resistant NSCLC cells (in vivo) | Mouse Xenograft Model | This compound Treatment | Significant reduction in tumor size and prolonged survival. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols derived from published studies.
Protocol: Antitumor Efficacy in a Human Lung Cancer Xenograft Model
This protocol is based on studies evaluating this compound in combination with Gemcitabine in athymic mice bearing Ma44 or NCI-H460 human lung cancers.[9][10]
-
Animal Model:
-
Species: Athymic (nude) mice.
-
Cell Line: Ma44 or NCI-H460 human lung cancer cells.
-
Implantation: Subcutaneous injection of tumor cells into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
-
Drug Preparation and Administration:
-
This compound and Gemcitabine are reconstituted in a suitable vehicle (e.g., sterile saline).
-
Administration Route: Intravenous (i.v.) injection via the tail vein.
-
Dosing Regimen (Combination Therapy):
-
Day 0: Gemcitabine (e.g., specified mg/kg) is administered.
-
Day 0 (approx. 30 minutes later): this compound (e.g., specified mg/kg) is administered.
-
Day 3 or 4: A second dose of Gemcitabine is administered.
-
-
-
Efficacy Assessment:
-
Tumor Measurement: Tumor volume is measured 2-3 times weekly using calipers. Volume is calculated using the formula: (Length × Width²)/2.
-
Efficacy Endpoint: Tumor growth inhibition (TGI) is calculated. TGI is a metric that compares the change in tumor volume in treated groups to the control group.[11]
-
Other Endpoints: Body weight is monitored as an indicator of toxicity. Survival analysis may also be performed.
-
-
Data Analysis:
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare tumor volumes between treated and control groups.
-
Protocol: Bioanalytical Method for this compound Quantification
This protocol outlines a general method for determining the concentration of this compound in biological matrices, such as plasma, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12]
-
Sample Preparation (Plasma):
-
Blood samples are collected from animals at specified time points post-administration.
-
Plasma is separated by centrifugation.
-
Protein Precipitation: A precipitating agent (e.g., acetonitrile) is added to the plasma sample to remove proteins. The sample is vortexed and then centrifuged.
-
The supernatant, containing the drug, is collected for analysis.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV or PDA detector.
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A mixture of an ion-pairing agent (e.g., octane sulfonic acid sodium solution) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
-
Method Validation:
-
The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to regulatory guidelines.
-
Linearity is established by creating a calibration curve with known concentrations of this compound.
-
Workflow for a Typical Preclinical Efficacy Study
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of platinum after this compound administration and model validation in adult patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a cisplatin derivative in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level: Based on Total Platinum and Intact Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. oncotarget.com [oncotarget.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical combination chemotherapy of this compound with gemcitabine against gemcitabine-refractory human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of the content and the related substances of this compound crude drug and its injection by RP-HPLC [journal.dmu.edu.cn]
In-depth review of Nedaplatin's antitumor activity spectrum
An In-depth Technical Guide to the Antitumor Activity Spectrum of Nedaplatin
Introduction
This compound ((NH₃)₂Pt(glycolate)) is a second-generation platinum-based chemotherapeutic agent developed to mitigate the severe nephrotoxicity and gastrointestinal toxicity associated with its predecessor, cisplatin.[1][2][3] Approved primarily in Japan, it has demonstrated a broad spectrum of antitumor activity against various solid tumors.[4] This technical guide provides a comprehensive review of this compound's mechanism of action, its antitumor activity across different cancer types, and detailed experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
Like other platinum analogs, this compound's cytotoxic effects are primarily mediated through its interaction with DNA. The process involves several key steps:
-
Cellular Uptake and Activation: After administration, this compound enters the cell. Inside the cell's aqueous environment, the glycolate ligand is cleaved through hydrolysis, forming highly reactive, positively charged platinum species.[1][2][5][6]
-
DNA Adduct Formation: These active platinum species bind to nucleophilic sites on DNA, with a preference for the N7 position of purine bases, particularly guanine.[4][7] This binding results in the formation of platinum-DNA adducts, primarily intrastrand and interstrand cross-links.[2][5]
-
Disruption of Cellular Processes: The formation of these adducts creates structural distortions in the DNA double helix, which physically obstructs critical cellular machinery. This leads to the inhibition of DNA replication and transcription.[2][5]
-
Induction of DNA Damage Response (DDR) and Apoptosis: The stalled replication and transcription forks are recognized by the cell's DNA damage response (DDR) system. Key sensor proteins like ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) are activated.[5] These kinases, in turn, phosphorylate and activate downstream effectors such as CHK1 and CHK2, which mediate cell cycle arrest, providing time for DNA repair.[5] If the DNA damage is too extensive to be repaired, the DDR pathways, often involving the p53 tumor suppressor protein, trigger apoptosis (programmed cell death), leading to the elimination of the cancer cell.[5][7]
Caption: Mechanism of this compound action and subsequent DNA damage response.
Antitumor Activity Spectrum
This compound has shown significant antitumor activity in a variety of solid tumors, particularly in squamous cell carcinomas. Its efficacy has been evaluated in numerous preclinical and clinical studies, both as a single agent and in combination regimens.
Non-Small Cell Lung Cancer (NSCLC)
This compound is effective in treating NSCLC, with notably favorable outcomes observed in patients with squamous cell carcinoma histology.[8][9][10]
| Treatment Regimen | Cancer Type/Stage | No. of Patients | Overall Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference |
| This compound + Docetaxel | Advanced Squamous NSCLC | 178 | 55.8% | 13.6 months | 4.9 months | [9] |
| Cisplatin + Docetaxel | Advanced Squamous NSCLC | 177 | 53.0% | 11.4 months | 4.5 months | [9] |
| This compound + Docetaxel | Advanced NSCLC | N/A | 50-53.2% | 13 months | 5-7.4 months | [8] |
| This compound + Irinotecan | Advanced NSCLC | 42 | 31.0% | 341 days | N/A | [11] |
A meta-analysis confirmed that this compound-based regimens show superior anti-tumor activity against squamous cell NSCLC compared to non-squamous cell NSCLC (ORR: 55.6% vs. 34.4%).[10]
Esophageal Cancer
This compound is a key agent in the treatment of esophageal cancer, often used in combination with other cytotoxic drugs or radiotherapy.[1]
| Treatment Regimen | Cancer Type/Stage | No. of Patients | Overall Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference |
| This compound (monotherapy) | Advanced Esophageal Cancer | 1 | Complete Response | >7 years | N/A | [12] |
| This compound + Paclitaxel | Advanced Esophageal Cancer | 46 | 41.7% | 11.5 months | 6.1 months | [1] |
| This compound + 5-FU + Radiation | Esophageal Cancer | 17 | 76.5% | N/A | N/A | [13] |
| This compound + Docetaxel + 5-FU | Advanced/Recurrent Esophageal Cancer | N/A | 33.6% | 12.26 months | 5.1 months | [14] |
Head and Neck Cancer
High response rates have been reported for this compound in treating head and neck cancers, frequently as part of a concurrent chemoradiotherapy (CCRT) regimen.[1][15]
| Treatment Regimen | Cancer Type/Stage | No. of Patients | Complete Response (CR) Rate | 4-Year Overall Survival (OS) | 4-Year Relapse-Free Survival (RFS) | Reference |
| This compound + S-1 + Radiotherapy | Advanced HNSCC | 46 | 91% (Primary Site) | 85.3% | 76.2% | [15][16] |
| This compound + Gemcitabine + Radiotherapy | Recurrent/Locally Advanced HNSCC | N/A | ORR: 30% | N/A | N/A | [17] |
Cervical Cancer
This compound is considered an effective radiosensitizer and an alternative to cisplatin in CCRT for cervical cancer, potentially offering a better toxicity profile concerning gastrointestinal side effects.[18][19]
| Treatment Regimen | Cancer Type/Stage | No. of Patients | 3-Year Overall Survival (OS) | Key Finding | Reference |
| This compound + Radiotherapy | Stage IB-IVA | 80 | Not significantly different from Cisplatin group | Milder gastrointestinal reaction than cisplatin | [19] |
| Cisplatin + Radiotherapy | Stage IB-IVA | 80 | Not significantly different from this compound group | More nausea/vomiting than this compound | [19] |
A phase II study of this compound monotherapy for recurrent cervical carcinoma showed a response rate of 46.3%, which was superior to that of cisplatin (35.9%).[20]
Ovarian Cancer
This compound has shown efficacy in platinum-sensitive recurrent ovarian cancer and even in some cases of platinum-resistant disease.[21][22][23] It is sometimes used as an alternative when patients develop hypersensitivity to carboplatin.[24]
| Treatment Regimen | Cancer Type/Stage | No. of Patients | Overall Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference |
| This compound (monotherapy) | Platinum-Resistant | 30 | N/A | 9.2 months | 3.2 months | [22] |
| This compound + Paclitaxel | Platinum-Sensitive Recurrent | N/A | N/A | 11.0 months | N/A | [25] |
| Carboplatin + Paclitaxel | Platinum-Sensitive Recurrent | N/A | N/A | 9.5 months | N/A | [25] |
In an in vitro study using fresh human ovarian cancer samples, this compound showed cytotoxicity similar to cisplatin. The estimated percentage of tumors sensitive to clinically achievable doses was 42% for this compound and 36% for both cisplatin and carboplatin.[26]
Combination Therapy and Synergism
This compound's efficacy is often enhanced when used in combination with other anticancer agents or with radiation.
-
With Taxanes (Paclitaxel/Docetaxel): Combination with taxanes is effective against NSCLC, esophageal, and ovarian cancers.[1][8][25] Studies have shown that the sequence of administration can be crucial; for instance, administering paclitaxel before this compound resulted in synergistically enhanced tumor growth inhibition with less toxicity in a Lewis lung carcinoma model.[27]
-
With 5-Fluorouracil (5-FU) / S-1: This combination is particularly effective in esophageal and head and neck cancers, often alongside radiotherapy.[13][14][15]
-
As a Radiosensitizer: Preclinical and clinical studies have demonstrated this compound's ability to sensitize tumor cells to radiation, making it a valuable component of CCRT for cervical, esophageal, and head and neck cancers.[7][13][18]
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.[28][29]
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549 for lung cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a CO₂ incubator at 37°C.[30]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives medium without the drug.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the drug to exert its cytotoxic effects.[28]
-
MTT Addition: After incubation, the drug-containing medium is removed, and MTT solution (typically 5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value—the drug concentration that inhibits cell growth by 50%—is determined by plotting a dose-response curve.[28][29]
References
- 1. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound or Oxaliplatin Combined with Paclitaxel and Docetaxel as First-Line Treatment for Patients with Advanced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Phase I/II study of escalating doses of this compound in combination with irinotecan for advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A case of advanced esophageal cancer showing a long-term complete response with chemotherapy with this compound alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and 5-FU combined with radiation in the treatment for esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effectiveness of Combination Chemotherapy With Docetaxel, this compound, and 5-Fluorouracil for Advanced and Recurrent Esophageal Cancer | Anticancer Research [ar.iiarjournals.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Clinical outcomes of this compound and S-1 treatment with concurrent radiotherapy in advanced head and neck cancer [pubmed.ncbi.nlm.nih.gov]
- 17. Concurrent chemoradiotherapy using gemcitabine and this compound in recurrent or locally advanced head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound: A Radiosensitizing Agent for Patients with Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A phase III randomized, controlled trial of this compound versus cisplatin concurrent chemoradiotherapy in patients with cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Concurrent chemoradiotherapy with this compound in patients with stage IIA to IVA cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Successful Management of Platinum-resistant Ovarian Cancer by Weekly this compound Followed by Olaparib: Three Case Reports | Anticancer Research [ar.iiarjournals.org]
- 22. ascopubs.org [ascopubs.org]
- 23. Successful treatment with this compound in patients with ovarian cancer that recurred after platinum-containing chemotherapy: report of two cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Successful this compound desensitization therapy in a patient with platinum-sensitive recurrent ovarian cancer: A case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound and paclitaxel compared with carboplatin and paclitaxel for patients with platinum-sensitive recurrent ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro phase II comparison of the cytotoxicity of a novel platinum analog, this compound (254-S), with that of cisplatin and carboplatin against fresh, human ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Sequence-dependent antitumor efficacy of combination chemotherapy with this compound, a newly developed platinum, and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. This compound sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. This compound reduces multidrug resistance of non-small cell lung cancer by downregulating the expression of long non-coding RNA MVIH - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nedaplatin Analogues and Their Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of Nedaplatin and its analogues, compounds of significant interest in the development of next-generation platinum-based anticancer agents. This document details synthetic methodologies, experimental protocols, and quantitative data to facilitate research and development in this field.
Introduction to this compound and its Analogues
This compound, cis-diammine(glycolato)platinum(II), is a second-generation platinum-based anticancer drug developed to mitigate the severe nephrotoxicity associated with its predecessor, cisplatin.[1][2] It has demonstrated significant efficacy against a range of cancers, including non-small cell lung cancer, esophageal cancer, and head and neck cancer.[3] The core structure of this compound features a platinum(II) ion coordinated to two ammine ligands and a bidentate glycolato leaving group.[2]
The development of this compound analogues is a key strategy to further enhance therapeutic efficacy, overcome drug resistance, and broaden the spectrum of activity.[4] Modifications to the this compound scaffold typically involve:
-
Alteration of the leaving group: Replacing the glycolato ligand with other dicarboxylates or functional moieties to modulate the drug's reactivity and solubility.
-
Modification of the non-leaving group: Substituting the ammine ligands with other diamine or amine ligands to influence the drug's steric and electronic properties and its interaction with DNA.
-
Oxidation to Pt(IV) prodrugs: The addition of axial ligands to the platinum center to create more inert Pt(IV) complexes that can be activated within the tumor microenvironment.
This guide will delve into the synthetic routes employed to generate these diverse analogues.
Chemical Synthesis of this compound and its Analogues
The synthesis of this compound and its analogues generally follows a multi-step process starting from a suitable platinum precursor, most commonly potassium tetrachloroplatinate(II) (K₂[PtCl₄]).
General Synthetic Workflow
The overall synthetic strategy can be visualized as a series of ligand substitution reactions. A generalized workflow for the synthesis of a this compound analogue is presented below.
References
- 1. Synthesis and characterization of the new cytostatic complex cis-diammineplatinum(II)-chlorocholylglycinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis by cisplatin requires p53 mediated p38alpha MAPK activation through ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 4. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies on Nedaplatin's Interaction with Cellular Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedaplatin, a second-generation platinum-based anticancer agent, has demonstrated significant clinical efficacy with a toxicity profile distinct from its predecessors, cisplatin and carboplatin. Its mechanism of action, like other platinum analogs, is primarily attributed to its ability to form adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells. However, the intricate interactions of this compound with cellular proteins are crucial for its overall therapeutic effect and contribute to its unique pharmacological properties. This technical guide provides a comprehensive overview of the foundational studies investigating the interaction of this compound with cellular proteins, focusing on key quantitative data, detailed experimental protocols, and the signaling pathways modulated by these interactions.
Quantitative Data on this compound-Protein Interactions
The interaction of this compound with cellular proteins can influence its stability, transport, and mechanism of action. Quantitative analysis of these interactions is essential for understanding its pharmacological profile.
Plasma Protein Binding
In human plasma, approximately 50% of the platinum from this compound is bound to proteins.[1] This is a lower binding affinity compared to cisplatin, which contributes to this compound's different pharmacokinetic profile and shorter half-life of 1.1–4.4 hours.[2][3]
Changes in Cellular Protein Expression
This compound treatment has been shown to alter the expression levels of several key cellular proteins involved in drug resistance and apoptosis. The following table summarizes the relative expression changes of specific proteins in cisplatin-resistant A549 non-small cell lung cancer cells after treatment with this compound.
| Protein | Function | Relative Expression Change (vs. Control) | Relative Expression Change (vs. Cisplatin) | Citation |
| P-glycoprotein (P-gp) | Drug efflux pump | ↓ (0.50 ± 0.03 vs 0.80 ± 0.12) | ↓ (0.50 ± 0.03 vs 0.63 ± 0.05) | [4] |
| p53 | Tumor suppressor | ↓ (0.45 ± 0.05 vs 0.77 ± 0.05) | ↓ (0.45 ± 0.05 vs 0.62 ± 0.06) | [4] |
| Bax | Pro-apoptotic protein | ↑ (0.57 ± 0.04 vs 0.39 ± 0.06) | ↑ (0.57 ± 0.04 vs 0.46 ± 0.03) | [4] |
| Bcl-2 | Anti-apoptotic protein | ↓ (0.45 ± 0.04 vs 0.80 ± 0.10) | ↓ (0.45 ± 0.04 vs 0.60 ± 0.04) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound's interactions with cellular proteins.
Western Blot Analysis of Protein Expression
Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in cell lysates.
Protocol:
-
Cell Lysis:
-
Wash this compound-treated and control cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and a protease inhibitor cocktail).[2]
-
For adherent cells, scrape the cells off the plate. For suspension cells, pellet and resuspend in lysis buffer.
-
Sonicate the cell lysates on ice for 10 seconds to shear DNA and reduce viscosity.[2]
-
Centrifuge the lysates at 12,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[2][4]
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.[5]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution factor will depend on the specific antibody.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[5]
-
Quantify band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
-
Affinity Purification / Pull-Down Assay for Identifying Interacting Proteins
Affinity purification, or pull-down assays, are used to isolate a specific protein and its binding partners from a complex mixture. This can be adapted to identify cellular proteins that bind to this compound.
Protocol (Conceptual for this compound):
-
Bait Preparation:
-
Synthesize a "bait" molecule by conjugating an activated form of this compound to an inert support matrix (e.g., agarose beads) via a linker. This step is crucial and requires chemical expertise to ensure the reactive platinum species is available for protein binding.
-
-
Cell Lysate Preparation:
-
Prepare a native cell lysate from the cells of interest using a non-denaturing lysis buffer (e.g., a buffer containing mild detergents like Triton X-100 and protease inhibitors) to maintain protein-protein interactions.
-
-
Incubation:
-
Incubate the this compound-conjugated beads with the cell lysate for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation to allow for the binding of interacting proteins.
-
-
Washing:
-
Wash the beads several times with the lysis buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by varying the salt and detergent concentrations.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be achieved by changing the pH, increasing the salt concentration, or using a competitive agent that displaces the bound proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining to visualize the pulled-down proteins.
-
For identification, the protein bands can be excised from the gel and subjected to in-gel digestion followed by mass spectrometry (LC-MS/MS) analysis.
-
Quantitative Mass Spectrometry (SILAC) for Proteome-wide Analysis
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for the quantitative analysis of protein expression changes across different cell populations.
Protocol:
-
Cell Labeling:
-
Culture one population of cells in "light" medium containing normal L-arginine and L-lysine.
-
Culture a second population of cells in "heavy" medium containing stable isotope-labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆,¹⁵N₂).
-
Allow the cells to grow for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.[6][7]
-
-
Treatment and Lysis:
-
Treat one of the cell populations (e.g., the "heavy" labeled cells) with this compound for a specific duration. The other population serves as the untreated control.
-
Harvest and lyse the cells from both populations separately as described in the Western Blot protocol.
-
-
Protein Mixing and Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Denature, reduce, and alkylate the proteins in the mixed lysate.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the stable isotope labels.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms of each peptide.
-
The ratio of the intensities of the heavy to light peptide peaks reflects the change in expression of the corresponding protein in response to this compound treatment.
-
Signaling Pathways Modulated by this compound
This compound exerts its cytotoxic effects not only through direct DNA damage but also by modulating key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
DNA Damage Response Pathway
Upon forming DNA adducts, this compound activates the DNA damage response (DDR) pathway. This involves the recognition of the DNA lesions by proteins such as the high-mobility group (HMG) proteins and the mismatch repair (MMR) protein complex.[8] The tumor suppressor protein p53 is a key player in this pathway, and its activation can lead to cell cycle arrest or apoptosis.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. origene.com [origene.com]
- 3. youtube.com [youtube.com]
- 4. This compound enhanced apoptotic effects of ABT-737 in human cancer cells via Mcl-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Induction of p53-dependent apoptosis in vivo by this compound and ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mismatch repair protein deficiency compromises cisplatin-induced apoptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Nedaplatin's Potential as a Radiosensitizer: A Technical Guide
Introduction
Nedaplatin, a second-generation platinum analog, was developed by Shionogi Pharmaceutical in Japan to mitigate the severe nephrotoxicity and gastrointestinal toxicity associated with its parent compound, cisplatin.[1][2] Structurally, it features a glycolate ring bound to the platinum atom as a bidentate ligand, distinguishing it from cisplatin and carboplatin.[2][3] While demonstrating a spectrum of antitumor activity similar to cisplatin, particularly against squamous cell carcinomas of the head and neck, esophagus, and uterine cervix, a significant area of early-stage research has focused on its potential as a radiosensitizer.[1] Radiosensitizers are agents that enhance the efficacy of radiation therapy, ideally making tumor cells more susceptible to radiation-induced damage without increasing toxicity to normal tissues. This guide provides a technical overview of the preclinical and early clinical research into this compound's radiosensitizing properties, detailing its mechanism of action, experimental findings, and the methodologies employed.
Mechanism of Action: Synergizing with Radiation
The primary mechanism of this compound's cytotoxic effect involves its interaction with DNA.[4] After entering a cell, it undergoes hydrolysis to form active, hydrated species that bind to purine nucleotides in DNA, creating platinum-DNA adducts.[4][5] These adducts, primarily intrastrand and interstrand cross-links, disrupt DNA replication and transcription, triggering cellular stress responses.[4]
The radiosensitizing effect of this compound is believed to stem from its ability to create single-strand DNA breaks during the cell's attempt to repair these platinum-induced adducts via the mismatch repair (MMR) protein complex.[5][6] When these repair attempts fail, the MMR complex induces apoptosis. Crucially, the presence of these drug-induced single-strand breaks makes the DNA more vulnerable to ionizing radiation. Radiation can then more easily convert these lesions into lethal double-strand breaks, a form of damage that is significantly more difficult for the cell to repair, thereby enhancing cell kill.[5][6] This synergistic interaction forms the basis of this compound's potential to enhance radiotherapeutic outcomes.
Preclinical Evidence: In Vitro Studies
Several in vitro studies have demonstrated the radiosensitizing effects of this compound across various cancer cell lines, particularly in cervical and nasopharyngeal cancers.[1][7][8] These studies typically involve treating cancer cells with this compound before exposing them to ionizing radiation and then assessing cell viability and survival.
Quantitative Data from In Vitro Studies
| Cell Line | Cancer Type | Assay | Key Findings | Reference |
| CNE-2 (EBV-) | Nasopharyngeal | MTS Assay | IC50 (24h) = 34.32 µg/mL. This compound enhanced the radiation effect compared to radiation alone. | [8] |
| C666 (EBV+) | Nasopharyngeal | MTS Assay | IC50 (24h) = 63.69 µg/mL. This compound enhanced the radiation effect, though to a lesser extent than in CNE-2. | [8] |
| Fresh Cervical Cancers (n=20) | Cervical | Colony Counts, [3H]thymidine incorporation | IC50 = 0.435 µg/mL (vs. 0.73 for cisplatin). At 10 µg/mL, 45% of tumors were sensitive to this compound. | [9] |
Experimental Protocols
A common workflow for in vitro radiosensitization studies is outlined below.
-
Cell Culture: Human cancer cell lines, such as nasopharyngeal carcinoma lines CNE-2 and C666, are cultured in appropriate media and conditions.[8]
-
Drug Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-100 µg/mL) for a specified duration, typically 24 hours, to determine cytotoxicity (IC50) and to prime the cells for radiation.[8]
-
Irradiation: Following drug incubation, cells are irradiated with a single dose of ionizing radiation using a linear accelerator or a similar radiation source.
-
Assessment of Radiosensitivity:
-
MTS Assay: Used to measure cell viability and calculate the inhibitory effects of the drug and radiation.[8]
-
Colony Formation Assay: A clonogenic survival assay is used to assess the ability of single cells to proliferate and form colonies after treatment. This is the gold standard for determining radiosensitivity.
-
Flow Cytometry: Used to analyze changes in the cell cycle and to quantify apoptosis. Studies show this compound can cause cell cycle arrest in the G2/M phase, the most radiosensitive phase, contributing to its sensitizing effect.[8]
-
Signaling Pathways in this compound-Induced Radiosensitization
The synergy between this compound and radiation is fundamentally rooted in the cellular DNA Damage Response (DDR). When this compound forms DNA adducts, it initiates a DDR cascade. The subsequent application of radiation creates overwhelming DNA damage, particularly double-strand breaks, which pushes the cell towards apoptosis if the repair capacity is exceeded. Key elements of this process include the induction of apoptosis and the arrest of the cell cycle in the G2/M phase, which makes the cells more vulnerable to radiation.[8]
Early-Stage Clinical Evidence
The promising results from preclinical studies have led to the evaluation of this compound as a radiosensitizer in a clinical setting, primarily for cervical, head and neck, and esophageal cancers.[1][10] These early-phase trials have generally focused on establishing the safety and optimal dosage of concurrent chemoradiotherapy (CCRT) with this compound.
Summary of Early-Stage Clinical Data
| Cancer Type | Study Phase | Treatment Regimen | Key Findings & Toxicities | Reference |
| Uterine Cervical | Phase II | Weekly this compound (30 mg/m²) for 5 weeks + Radiation (50-52 Gy external beam + intracavitary) | Regimen was safe and efficacious. Hematological toxicity (Grade 3/4) was the primary acute morbidity. | [11] |
| Uterine Cervical | Retrospective | Weekly this compound + Pelvic RT | Suggests this compound-based CCRT is a safe alternative to cisplatin-based CCRT, improving survival in high-risk patients. | [1] |
| Head and Neck (SCC) | Retrospective | This compound + S-1 + Concurrent RT | Effective with acceptable toxicities. Main Grade 3/4 toxicities: mucositis (30%), leukopenia (30%), anorexia (22%). | [12] |
| Head and Neck (SCC) | Phase III (Ongoing) | Radiotherapy + this compound vs. Radiotherapy + Cisplatin | Aims to explore efficacy and safety compared to the standard of care (cisplatin). | [10] |
Clinical Protocols
In a typical concurrent chemoradiotherapy regimen, this compound is administered intravenously, often on a weekly schedule, throughout the course of radiation therapy.
-
Example Protocol (Cervical Cancer):
-
Chemotherapy: Weekly this compound infused intravenously at a dose of 30-35 mg/m².[1][11]
-
Radiotherapy: A combination of external beam radiation therapy (total dose: 50-52 Gy over 25-27 fractions) with high-dose-rate intracavitary brachytherapy.[11]
-
Advantage: A significant advantage noted in clinical studies is that this compound does not require the extensive hydration needed for cisplatin, making treatment more convenient and manageable in an outpatient setting.[1][2]
-
Conclusion and Future Directions
Early-stage research provides a strong rationale for the use of this compound as a radiosensitizing agent. Preclinical studies have elucidated a clear mechanism of action, demonstrating that this compound-induced DNA damage synergizes with ionizing radiation to enhance cell killing, partly by promoting apoptosis and causing cell cycle arrest in the radiosensitive G2/M phase.[5][8]
Initial clinical trials in cancers of the cervix and head and neck have suggested that concurrent chemoradiotherapy with this compound is both safe and effective, with a manageable toxicity profile that may be favorable compared to cisplatin, particularly regarding nephrotoxicity.[1][11][12] However, much of the existing clinical data comes from retrospective analyses and single-arm Phase II studies.[1][13] To definitively establish the clinical efficacy of this compound-based CCRT, large-scale, randomized controlled trials comparing it directly against the current standard of care, cisplatin-based CCRT, are necessary.[1][13] Such trials will be crucial to validate its role in improving survival and quality of life for cancer patients undergoing radiotherapy.
References
- 1. This compound: A Radiosensitizing Agent for Patients with Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiosensitizers in cervical cancer. Cisplatin and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Radiosensitization effect of this compound on nasopharyngeal carcinoma cells in different status of Epstein-Barr virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro phase II comparison of the cytotoxicity of a novel platinum analog, this compound (254-S), with that of cisplatin and carboplatin against fresh, human cervical cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Phase II study of radiation therapy combined with weekly this compound in locally advanced uterine cervical carcinoma (LAUCC): Kitasato Gynecologic Radiation Oncology Group (KGROG 0501)--initial analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound: a radiosensitizing agent for patients with cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Protocols for Assessing Nedaplatin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedaplatin is a second-generation platinum-based chemotherapeutic agent developed to offer a similar efficacy to cisplatin but with reduced nephrotoxicity and gastrointestinal toxicity[1][2]. As a platinum analog, its primary mechanism of action involves inducing DNA damage in cancer cells, ultimately leading to cell death[3]. Accurate and reproducible in vitro assessment of its cytotoxic effects is crucial for preclinical drug evaluation, understanding mechanisms of resistance, and developing effective combination therapies.
These application notes provide detailed protocols for key in vitro assays used to quantify the cytotoxicity of this compound, including the assessment of cell viability, apoptosis, and cell cycle distribution.
Mechanism of Action Overview
This compound, like its predecessor cisplatin, exerts its cytotoxic effects primarily through interactions with cellular DNA[4]. Once inside the cell, it undergoes hydrolysis, transforming into a reactive, aquated species[3][5]. This active form binds to purine nucleotides in the DNA, creating both intrastrand and interstrand cross-links[4][5]. These DNA adducts distort the DNA helix, which obstructs critical cellular processes like DNA replication and transcription[5].
The resulting DNA damage triggers a cellular stress response, prominently activating the p53 tumor suppressor pathway[5]. This activation can lead to two main outcomes: cell cycle arrest, which provides the cell an opportunity to repair the DNA damage, or, if the damage is too extensive, the initiation of programmed cell death (apoptosis)[2][5]. Key signaling kinases such as ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) are activated, which in turn activate downstream effectors like CHK1 and CHK2 to enforce cell cycle arrest, often in the G2 phase[2][5]. The apoptotic cascade is mediated by the Bcl-2 family of proteins, leading to the activation of caspases[2][6].
Figure 1: Simplified signaling pathway of this compound-induced cytotoxicity.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 for this compound varies significantly depending on the cancer cell line and the assay conditions.
| Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |
| SBC-3 | Small Cell Lung Cancer | 0.053 µg/mL | 6 days | [7] |
| HNE1/DDP | Cisplatin-Resistant Nasopharyngeal Carcinoma | 6.74 ± 0.58 µg/mL | 48 hours | [8] |
| CNE2/DDP | Cisplatin-Resistant Nasopharyngeal Carcinoma | 7.86 ± 0.73 µg/mL | 48 hours | [8] |
| Cervical Cancers (Fresh Biopsies) | Cervical Carcinoma | 0.435 µg/mL (median) | Continuous | [9] |
| Ovarian Cancers (Fresh Biopsies) | Epithelial Ovarian Cancer | 28.5 µg/mL (median) | 1 hour | [10] |
| Tumor Colony Forming Units | General | 94 µM | Not Specified | [7] |
Experimental Protocols
Important Pre-experimental Note: Platinum-based drugs like this compound should not be dissolved in dimethyl sulfoxide (DMSO), as this can lead to inactivation[7]. Prepare stock solutions in an appropriate aqueous solvent, such as sterile water or saline, immediately before use.
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals[11].
Figure 2: Experimental workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1-2 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell adherence[11][12].
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include wells with medium only (blank) and medium with vehicle (untreated control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours)[13].
-
MTT Reagent Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals[12].
-
Solubilization: Carefully remove the medium from each well. Add 150-200 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot the percentage of viability against the drug concentration (on a log scale) and use non-linear regression to determine the IC50 value.
-
Protocol 2: Apoptosis Assessment via Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of early apoptotic cells, while PI intercalates with the DNA of late-stage apoptotic and necrotic cells with compromised membranes[2][8].
Figure 3: Experimental workflow for apoptosis detection by flow cytometry.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include an untreated control[8].
-
Cell Harvesting: After treatment, collect both the floating cells from the medium and the adherent cells (by trypsinization). Combine them and centrifuge to obtain a cell pellet.
-
Washing: Wash the cells twice with ice-cold PBS to remove any residual medium.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL[8].
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution (reagent volumes may vary by kit manufacturer)[2][8].
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[8].
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry immediately (preferably within one hour).
-
Data Analysis: Use appropriate software to quantify the cell populations in four quadrants:
-
Q3 (Lower-Left): Viable cells (Annexin V- / PI-)
-
Q4 (Lower-Right): Early apoptotic cells (Annexin V+ / PI-)
-
Q2 (Upper-Right): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Q1 (Upper-Left): Necrotic cells (Annexin V- / PI+)
-
The total percentage of apoptosis is typically calculated as the sum of early and late apoptotic populations.
-
Protocol 3: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This method uses the fluorescent intercalating agent PI to stain cellular DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M)[14].
Figure 4: Experimental workflow for cell cycle analysis by flow cytometry.
Methodology:
-
Cell Treatment: Seed cells and treat with this compound as described in the apoptosis protocol.
-
Harvesting: Collect all cells, wash with PBS, and pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial for degrading RNA to prevent its non-specific staining.
-
Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence of PI.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. Compare the cell cycle distribution of treated cells to untreated controls to identify any drug-induced cell cycle arrest[2].
References
- 1. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of Autophagy Potentiated the Antitumor Effect of this compound in Cisplatin-Resistant Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro phase II comparison of the cytotoxicity of a novel platinum analog, this compound (254-S), with that of cisplatin and carboplatin against fresh, human cervical cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro phase II comparison of the cytotoxicity of a novel platinum analog, this compound (254-S), with that of cisplatin and carboplatin against fresh, human ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of cytotoxic activity of platinum nanoparticles against normal and cancer cells and its anticancer potential through induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repositorio.usp.br [repositorio.usp.br]
- 13. In Vitro Nephrotoxicity Studies of Established and Experimental Platinum-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Establishing Nedaplatin-Resistant Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and characterizing Nedaplatin-resistant cancer cell line models, crucial tools for investigating drug resistance mechanisms and developing novel therapeutic strategies.
Introduction
This compound is a second-generation platinum-based anticancer agent used in the treatment of various cancers, including non-small cell lung cancer, ovarian cancer, and esophageal cancer.[1][2] Similar to its predecessor, cisplatin, the development of drug resistance is a major clinical obstacle limiting its therapeutic efficacy.[3][4] Establishing this compound-resistant cancer cell line models in vitro is a fundamental step to study the underlying molecular mechanisms of resistance and to screen for new drugs or combination therapies to overcome it.[5][6]
This document outlines two primary protocols for generating this compound-resistant cell lines: the continuous dose escalation method and the intermittent high-dose pulse method. It also provides detailed protocols for the characterization of the resistant phenotype.
Part 1: Establishing this compound-Resistant Cell Lines
The generation of a drug-resistant cell line is achieved by progressively exposing a parental cancer cell line to increasing concentrations of the drug over an extended period.[5][7] This process selects for cells that have acquired resistance mechanisms.
Experimental Workflow for Establishing Resistance
Caption: Workflow for establishing a this compound-resistant cell line.
Protocol 1: Continuous Dose Escalation Method
This is the most common method for generating stable drug-resistant cell lines.[7]
Materials:
-
Parental cancer cell line (e.g., A549, SKOV-3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution
-
Cell culture flasks, plates, and consumables
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Seed parental cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[6]
-
Treat the cells with a series of increasing concentrations of this compound for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT or CCK-8) to determine the half-maximal inhibitory concentration (IC50).[6]
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their recommended medium containing a low concentration of this compound, typically starting at the IC10 or IC20 value determined in the previous step.[5]
-
Initially, significant cell death is expected.
-
-
Culture and Monitoring:
-
When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.[8]
-
Continuously monitor the cells for recovery of their normal growth rate.
-
-
Dose Escalation:
-
Establishing the Resistant Line:
-
Continue this stepwise increase in this compound concentration until the desired level of resistance is achieved (e.g., an IC50 that is 5-10 fold higher than the parental line).
-
The established resistant cell line should be continuously cultured in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.
-
Protocol 2: Intermittent High-Dose Pulse Method
This method more closely mimics the clinical administration of chemotherapy.[11]
Procedure:
-
Initial Treatment:
-
Culture the parental cells to 70-80% confluency.
-
Treat the cells with a high concentration of this compound (e.g., the IC50) for a short period (e.g., 4-6 hours).[6]
-
-
Recovery:
-
After the pulse treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Allow the surviving cells to recover and proliferate until they reach 70-80% confluency.
-
-
Repeat Cycles:
-
Repeat the pulse treatment and recovery cycle multiple times (e.g., 6 cycles).[6]
-
-
Characterization:
-
After several cycles, determine the IC50 of the treated cell population to assess the level of acquired resistance.
-
Part 2: Characterization of this compound-Resistant Cell Lines
Once a resistant cell line is established, it must be thoroughly characterized to confirm its phenotype and investigate the mechanisms of resistance.
Table 1: Quantitative Comparison of Parental vs. Resistant Cell Lines
| Parameter | Parental Cell Line (e.g., A549) | This compound-Resistant Cell Line (e.g., A549-NDP) | Method |
| IC50 of this compound (µM) | 5.2 ± 0.6 | 28.5 ± 2.1 | MTT Assay |
| Resistance Index (RI) | 1 | 5.5 | RI = IC50 (Resistant) / IC50 (Parental) |
| Apoptosis Rate (24h, IC50) | 45.3% ± 3.8% | 12.7% ± 2.1% | Annexin V/PI Staining |
| % of Cells in G2/M Phase | 35.1% ± 2.9% | 18.2% ± 1.5% | Propidium Iodide Staining |
| Relative P-gp Expression | 1.0 | 4.2 ± 0.5 | Western Blot / qRT-PCR |
| Relative Bax/Bcl-2 Ratio | 3.8 ± 0.4 | 0.9 ± 0.2 | Western Blot |
Note: The data presented in this table are representative examples and will vary depending on the cell line and specific experimental conditions.
Protocol 3: Cell Viability and IC50 Determination (MTT Assay)
Purpose: To quantify the cytotoxicity of this compound and determine the IC50.
Procedure:
-
Seed both parental and resistant cells in 96-well plates (5x10³ cells/well) and incubate overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as (OD of treated cells / OD of control cells) x 100%.
-
Plot a dose-response curve and calculate the IC50 value using non-linear regression analysis.
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
Purpose: To quantify the extent of apoptosis induced by this compound.
Procedure:
-
Seed parental and resistant cells in 6-well plates.
-
Treat the cells with this compound (at their respective IC50 concentrations) for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Protocol 5: Western Blot Analysis of Resistance-Related Proteins
Purpose: To investigate changes in the expression of proteins involved in drug resistance.
Procedure:
-
Treat parental and resistant cells with or without this compound.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., against P-glycoprotein, Bcl-2, Bax, p53) overnight at 4°C.[4]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) for normalization.
Part 3: Mechanisms of this compound Resistance
Resistance to platinum-based drugs like this compound is multifactorial.[3] Understanding these mechanisms is key to developing strategies to overcome resistance.
Key Signaling Pathways in this compound Resistance
The primary mechanism of action for this compound involves forming platinum-DNA adducts, which disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] Resistance can arise from several alterations in cellular pathways.
Caption: Key mechanisms contributing to this compound resistance in cancer cells.
Summary of Resistance Mechanisms:
-
Reduced Intracellular Drug Accumulation: This can occur due to decreased expression of influx transporters like copper transporter 1 (CTR1) or increased expression of efflux pumps such as P-glycoprotein (P-gp).[3][4]
-
Increased Drug Detoxification: Intracellular detoxification systems, involving molecules like glutathione (GSH) and metallothioneins (MTs), can bind to and inactivate platinum compounds.[3]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly the Nucleotide Excision Repair (NER) system, can efficiently remove platinum-DNA adducts, mitigating their cytotoxic effects.[1][3]
-
Inhibition of Apoptosis: Alterations in apoptotic pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2) or mutations in the p53 tumor suppressor gene, can increase the threshold for triggering programmed cell death.[4][12]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents [frontiersin.org]
- 4. This compound sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming platinum resistance in preclinical models of ovarian cancer using the neddylation inhibitor MLN4924 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Nedaplatin and Paclitaxel Combination Therapy
Introduction
Nedaplatin is a second-generation platinum analog developed to mitigate the nephrotoxicity associated with cisplatin while retaining potent antitumor activity.[1][2][3][4] Its mechanism of action, like other platinum-based drugs, involves forming DNA adducts that inhibit DNA replication and transcription, ultimately inducing apoptosis in cancer cells.[2][5][6] Paclitaxel, a taxane, exerts its cytotoxic effects by promoting microtubule assembly and stabilization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8] The combination of this compound and Paclitaxel has shown promising activity in various cancers, including non-small cell lung cancer and esophageal cancer.[1][9][10][11] Preclinical and clinical studies have demonstrated that the efficacy of this combination is highly dependent on the sequence of administration, with the sequential application of Paclitaxel followed by this compound yielding synergistic antitumor effects.[1][7]
This document provides detailed protocols and application notes for designing in vitro and in vivo experiments to evaluate the combination therapy of this compound and Paclitaxel.
Mechanism of Action and Synergistic Signaling
The synergy between Paclitaxel and this compound is rooted in their distinct but complementary mechanisms. Paclitaxel first acts to synchronize the cell population in the G2/M phase, a point in the cell cycle where cells are particularly vulnerable to DNA-damaging agents. The subsequent administration of this compound introduces DNA cross-links, which are difficult to repair in these arrested cells, leading to an amplified apoptotic signal. This sequence-dependent synergy enhances the overall therapeutic effect compared to either drug alone or different administration schedules.[7] The combined treatment pathways converge on the intrinsic, or mitochondrial, pathway of apoptosis, characterized by the release of cytochrome c and activation of caspases.[3]
Experimental Design and Workflow
A robust experimental design is critical to accurately evaluate the sequence-dependent interaction between this compound and Paclitaxel. The following workflow outlines the key stages for an in vitro investigation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound enhanced apoptotic effects of ABT-737 in human cancer cells via Mcl-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. In vitro sequence-dependent interaction between this compound and paclitaxel in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platinum drugs and taxanes: can we overcome resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I trial of this compound and paclitaxel for patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase II study of paclitaxel and this compound as first-line chemotherapy in patients with advanced esophageal cancer [pubmed.ncbi.nlm.nih.gov]
- 11. This compound or Oxaliplatin Combined with Paclitaxel and Docetaxel as First-Line Treatment for Patients with Advanced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Nedaplatin-Induced DNA Adducts
Introduction
Nedaplatin is a second-generation platinum-based chemotherapeutic agent developed to mitigate some of the severe toxicities, such as nephrotoxicity, associated with its predecessor, cisplatin.[1] Its cytotoxic effects are primarily mediated through the formation of covalent adducts with nuclear DNA, which obstruct critical cellular processes like DNA replication and transcription, ultimately leading to apoptosis.[2][3] The level of these platinum-DNA adducts can serve as a crucial biomarker for assessing drug efficacy, predicting patient response, and understanding mechanisms of resistance.[4] This document provides detailed application notes and experimental protocols for several key techniques used to quantify this compound-induced DNA adducts, tailored for researchers, scientists, and professionals in drug development.
Mechanism of Action: From Drug Administration to DNA Adduct Formation
Once administered, this compound undergoes hydrolysis in the low-chloride intracellular environment, where the glycolate ligand is replaced by water molecules, forming reactive aqua species.[1][2] These electrophilic platinum species then readily bind to nucleophilic sites on DNA, with a strong preference for the N7 position of guanine and adenine residues.[5] This binding results in the formation of various DNA adducts, predominantly 1,2-intrastrand crosslinks between adjacent purine bases (e.g., GpG and ApG), which account for the majority of lesions.[2][6] These adducts create a structural distortion in the DNA helix, which is recognized by cellular machinery, triggering cell cycle arrest and programmed cell death.[2][5]
Caption: this compound's mechanism of action, from cellular uptake to the induction of apoptosis.
Overview of Quantification Techniques
A variety of analytical methods are available to measure platinum-DNA adducts, each with distinct advantages in terms of sensitivity, specificity, and throughput. The choice of technique often depends on the research question, sample availability, and required level of detail (total platinum vs. specific adduct structures).
General Experimental Workflow
Most quantification methods share a common upstream workflow, beginning with biological sample collection and culminating in instrumental analysis. This generalized process ensures the isolation of the target analyte (platinated DNA) from a complex biological matrix.
Caption: A generalized workflow for the quantification of this compound-induced DNA adducts.
Comparative Summary of Techniques
The following table summarizes and compares the key quantitative and qualitative features of the most common techniques for measuring platinum-DNA adducts.
| Feature | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Immunoassays (ELISA/ICA) | Liquid Chromatography-Tandem MS (LC-MS/MS) | ³²P-Postlabeling | Accelerator Mass Spectrometry (AMS) |
| Analyte Detected | Total elemental Platinum (Pt) | Specific adduct structures (e.g., Pt-GG) | Specific adduct structures (e.g., Pt-GG, Pt-AG) | Adducted nucleotides (not specific to Pt) | Isotope-labeled drug adducts (e.g., ¹⁴C) |
| Sensitivity | High (pg Pt / µg DNA)[7] | Moderate to High (fmol to nmol / µg DNA)[8] | High (fmol / µg DNA)[9] | Very High | Extremely High (attomole)[4] |
| Limit of Quantification | ~0.01 ng/mL Pt[7] | ~2-15 fmol/well (ELISA)[8] | ~3.7 adducts / 10⁸ nucleotides[9] | ~1 adduct / 10⁹⁻¹⁰ nucleotides[4] | ~1 adduct / 10¹² nucleotides |
| Specificity | Measures total Pt; cannot distinguish adduct types. | High for the specific adduct the antibody recognizes.[6] | High; provides structural confirmation of adducts. | Low; requires separation and lacks structural info.[10] | High, but requires radiolabeled drug.[4] |
| DNA Required | Low to Moderate (~10-25 µg)[7][9] | Low (~1 µg for ELISA) | Moderate (~25 µg)[9] | Low (~1-10 µg) | Very Low (<1 µg) |
| Throughput | Moderate | High (ELISA) | Low to Moderate | Low | Very Low |
| Pros | Highly accurate for total Pt, robust, well-established. | High throughput, relatively inexpensive, can be used for in-situ imaging (ICA).[11] | High specificity and sensitivity, provides structural information. | Extremely sensitive, does not require adduct standards. | The most sensitive technique available.[4] |
| Cons | No structural information, potential for contamination. | Antibody availability and cross-reactivity can be issues. | Requires stable isotope internal standard, complex sample prep.[9] | Labor-intensive, uses radioactivity, indirect quantification.[4][10] | Requires specialized facility and isotope-labeled this compound.[4] |
Technique 1: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Application Note: ICP-MS is a powerful technique for quantifying the total amount of platinum bound to DNA. It does not distinguish between different types of adducts but provides a highly accurate and sensitive measure of the overall DNA platination level. The method involves digesting the DNA sample to destroy the organic matrix, followed by atomizing and ionizing the sample in an argon plasma. The mass spectrometer then separates and quantifies the platinum isotopes. This method is considered a gold standard for total platinum quantification in biological samples.[7][12]
Protocol: Quantification of Total Platinum in DNA by ICP-MS (Adapted from a method for cisplatin-DNA adducts[7])
1. Materials and Reagents:
-
Isolated and purified genomic DNA (gDNA) from this compound-treated cells/tissues.
-
Ultrapure nitric acid (HNO₃).
-
Ultrapure hydrogen peroxide (H₂O₂).
-
Platinum standard solution for ICP-MS (1000 µg/mL).
-
Nuclease-free water.
-
Digestion vessels (Teflon or quartz).
-
ICP-MS instrument.
2. Sample Preparation and Digestion:
-
Quantify the isolated gDNA using a spectrophotometer (e.g., NanoDrop). Ensure a 260/280 ratio of ~1.8.
-
Aliquot a known amount of DNA (e.g., 10-20 µg) into a clean digestion vessel.
-
Prepare a blank (reagents only) and a series of platinum standards for the calibration curve.
-
Add 500 µL of ultrapure HNO₃ to each sample, blank, and standard.
-
Incubate at 80-90°C for 2-4 hours until the solution is clear.
-
Cool the vessels to room temperature.
-
Carefully add 250 µL of H₂O₂ to complete the digestion of the organic matrix.
-
Heat again at 80-90°C for 1 hour.
-
After cooling, dilute the samples to a final volume (e.g., 2-5 mL) with nuclease-free water to achieve an acid concentration of ~2-5%.
3. ICP-MS Analysis:
-
Optimize the ICP-MS instrument according to the manufacturer's instructions for platinum detection (monitoring isotopes such as ¹⁹⁴Pt, ¹⁹⁵Pt).
-
Aspirate the blank, standards, and samples into the instrument.
-
Generate a calibration curve from the platinum standards.
-
Measure the platinum concentration in each sample.
4. Data Analysis:
-
Calculate the absolute mass of platinum in each sample using the calibration curve and the final sample volume.
-
Normalize the mass of platinum to the initial amount of DNA used.
-
Express the results as pg of Pt per µg of DNA or as fmol of Pt per µg of DNA.
Technique 2: Immunoassays (ELISA)
Application Note: Immunoassays utilize antibodies that specifically recognize the structural distortion in DNA caused by platinum adducts.[6][8] Monoclonal antibodies have been developed that are specific for the major 1,2-intrastrand d(GpG) adduct formed by platinum drugs.[6][13] A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method to quantify these specific adducts. In this assay, a known amount of antibody is competed for binding between DNA from the sample and a known amount of highly platinated DNA coated onto a microplate. The signal is inversely proportional to the amount of adducts in the sample.
Caption: Workflow for a competitive ELISA to quantify specific this compound-DNA adducts.
Protocol: Competitive ELISA for Pt-d(GpG) Adducts (Based on protocols for cisplatin adducts[8][13])
1. Materials and Reagents:
-
Isolated gDNA from samples and for standards.
-
Highly platinated DNA (for coating and standards).
-
Primary antibody specific for Pt-d(GpG) adducts (e.g., clone ICR4/CP9/19).[13]
-
HRP-conjugated secondary antibody (e.g., anti-rat IgG).
-
96-well ELISA plates.
-
Coating buffer (e.g., PBS, pH 7.4).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate (e.g., TMB).
-
Stop solution (e.g., 2M H₂SO₄).
-
Microplate reader.
2. Plate Coating:
-
Dilute highly platinated DNA to 2.5 µg/mL in coating buffer.
-
Add 100 µL per well to a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash wells three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 2 hours at 37°C.
-
Wash wells three times with wash buffer.
3. Competitive Reaction:
-
Prepare a standard curve by serially diluting highly platinated DNA of a known adduct level.
-
Denature all sample and standard DNA by heating at 100°C for 10 min, then immediately chilling on ice.
-
In a separate plate or tubes, mix 50 µL of each denatured sample/standard with 50 µL of the diluted primary antibody.
-
Incubate this mixture for 1 hour at 37°C.
-
Transfer 100 µL of the antibody-DNA mixture to the coated and blocked ELISA plate.
-
Incubate for 1.5 hours at 37°C.
4. Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops (5-20 min).
-
Add 100 µL of stop solution.
-
Read the absorbance at 450 nm.
5. Data Analysis:
-
Generate a standard curve by plotting absorbance vs. the log of the adduct concentration for the standards.
-
Determine the adduct concentration in the samples by interpolating their absorbance values from the standard curve.
-
Express results as fmol of adduct per µg of DNA.
Technique 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note: LC-MS/MS offers a powerful combination of separation and detection, allowing for the highly specific and sensitive quantification of individual adduct types.[4][14] The method requires enzymatic hydrolysis of DNA to individual nucleosides and small oligonucleotides containing the adduct. These are then separated by liquid chromatography and detected by a mass spectrometer operating in a selective reaction monitoring (SRM) mode. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.[9] This technique can simultaneously measure different adducts, such as Pt-GG and Pt-AG, in a single run.
Protocol: UPLC-MS/MS for Pt-d(GpG) Quantification (Adapted from a UPLC-MS/MS method for cisplatin adducts[9])
1. Materials and Reagents:
-
Isolated gDNA from samples.
-
Stable isotope-labeled internal standard (e.g., [¹⁵N₁₀]CP-d(GpG)).
-
Enzyme mixture for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase).
-
Ammonium acetate buffer.
-
Solid-phase extraction (SPE) cartridges or centrifugal filters for cleanup.
-
UPLC-MS/MS system.
-
Mobile phases (e.g., formic acid in water and acetonitrile).
2. DNA Hydrolysis and Sample Cleanup:
-
To 25 µg of gDNA, add a known amount of the [¹⁵N₁₀]CP-d(GpG) internal standard.
-
Add the enzyme mixture and appropriate buffer. Incubate at 37°C for 12-24 hours to ensure complete digestion to nucleosides.
-
Remove proteins and enzymes using a centrifugal filter (e.g., 3 kDa MWCO).
-
Further purify the sample to remove salts and unmodified nucleosides using SPE or HPLC with fraction collection.
-
Dry the purified adduct fraction under vacuum and reconstitute in a small volume of mobile phase A.
3. UPLC-MS/MS Analysis:
-
Set up the UPLC with a suitable C18 column.
-
Develop a gradient elution method using formic acid/water (A) and acetonitrile (B) to separate the adduct from other components.
-
Set up the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Operate in Selective Reaction Monitoring (SRM) mode. Define the precursor-to-product ion transitions for both the native adduct and the internal standard (e.g., m/z 412.5→248.1 for Pt-d(GpG) and m/z 417.5→253.1 for [¹⁵N₁₀]Pt-d(GpG)).[9]
-
Inject the prepared sample.
4. Data Analysis:
-
Integrate the peak areas for the native adduct and the internal standard.
-
Calculate the ratio of the native adduct peak area to the internal standard peak area.
-
Create a calibration curve using known amounts of the adduct standard and a fixed amount of the internal standard.
-
Quantify the amount of adduct in the sample using the peak area ratio and the calibration curve.
-
Normalize the result to the initial amount of DNA and express as number of adducts per 10⁸ nucleotides.
References
- 1. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Adduct-specific monoclonal antibodies for the measurement of cisplatin-induced DNA lesions in individual cell nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-milliliter wet-digestion for inductively coupled plasma mass spectrometry (ICP-MS): determination of platinum-DNA adducts in cells treated with platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of an ultra performance LC/MS method to quantify cisplatin 1,2 intrastrand guanine-guanine adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. 抗顺铂 DNA 加合物抗体,克隆 ICR4 clone 1CR4, from rat | Sigma-Aldrich [sigmaaldrich.cn]
- 14. escholarship.org [escholarship.org]
Application of Nedaplatin in 3D Spheroid Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized for their ability to mimic the complex microenvironment of solid tumors, offering a more physiologically relevant platform for anticancer drug screening compared to traditional 2D cell monolayers. Nedaplatin, a second-generation platinum-based chemotherapeutic agent, has demonstrated comparable efficacy to cisplatin with a more favorable toxicity profile, particularly reduced nephrotoxicity and gastrointestinal side effects.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in 3D spheroid culture models. While direct studies on this compound in 3D spheroids are limited, the following protocols and expected outcomes are extrapolated from extensive research on cisplatin in 3D models and comparative studies of this compound and cisplatin in 2D and in vivo systems.
Mechanism of Action of this compound
This compound, similar to cisplatin, exerts its cytotoxic effects primarily through the formation of platinum-DNA adducts.[1][5] Upon entering the cell, the glycolate ligand of this compound is hydrolyzed, leading to the formation of active platinum species that bind to DNA, creating intrastrand and interstrand cross-links.[1][5] These adducts disrupt DNA replication and transcription, triggering cellular stress responses that activate signaling pathways, including the p53 pathway, ultimately leading to cell cycle arrest and apoptosis.[5] Studies have shown that this compound can be more effective than cisplatin in cisplatin-resistant cell lines, potentially by downregulating the expression of P-glycoprotein and modulating apoptosis-related proteins like p53 and the Bcl-2 family.[6]
Experimental Protocols
I. Spheroid Formation
Several methods can be employed for the generation of uniform spheroids. The choice of method may depend on the cell line and experimental throughput.
A. Liquid Overlay Technique (Ultra-Low Attachment Plates)
-
Cell Preparation: Culture cancer cells of interest in appropriate media to ~80% confluency. Harvest cells using standard trypsinization and resuspend in complete medium to create a single-cell suspension.
-
Seeding: Seed the cells into 96-well or 384-well ultra-low attachment (ULA) round-bottom plates at a density of 1,000 to 5,000 cells per well in a volume of 100-200 µL. The optimal seeding density should be determined empirically for each cell line to achieve spheroids of 300-500 µm in diameter within 3-4 days.
-
Incubation: Centrifuge the plates at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Spheroid Development: Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.
B. Hanging Drop Method
-
Cell Preparation: Prepare a single-cell suspension as described above.
-
Droplet Dispensing: Dispense 20 µL drops of the cell suspension onto the inside of the lid of a sterile petri dish. The cell concentration should be adjusted to yield the desired number of cells per drop (e.g., 1,000-5,000 cells).
-
Incubation: Invert the lid and place it over a petri dish containing a small amount of sterile PBS or water to maintain humidity. Incubate at 37°C with 5% CO2. Spheroids will form within the hanging drops over 24-72 hours.
-
Spheroid Harvesting: Spheroids can be harvested by gently washing them from the lid into a collection tube.
II. This compound Treatment of Spheroids
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize through a 0.22 µm filter. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Treatment Application: For ULA plates, carefully remove half of the culture medium from each well and replace it with fresh medium containing the desired concentration of this compound. For hanging drops, spheroids can be transferred to a ULA plate for treatment.
-
Incubation: Incubate the spheroids with this compound for a predetermined duration (e.g., 48, 72, or 96 hours). The incubation time should be optimized based on the cell line's sensitivity.
III. Key Assays for Evaluating this compound Efficacy
A. Cell Viability Assay (ATP-based)
-
Reagent Preparation: Use a commercially available 3D cell viability assay kit (e.g., CellTiter-Glo® 3D). Allow the reagent to equilibrate to room temperature.
-
Assay Procedure: Add the ATP assay reagent directly to each well of the 96-well plate containing the spheroids. The volume should be equal to the volume of the cell culture medium in the well.
-
Lysis and Signal Measurement: Mix the contents by gentle shaking for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
B. Apoptosis Assay (Caspase-3/7 Activity)
-
Reagent Preparation: Use a commercially available caspase-3/7 activity assay kit. Prepare the reagent according to the manufacturer's instructions.
-
Assay Procedure: Add the caspase-3/7 reagent to each well containing the spheroids.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Data Acquisition: Measure fluorescence using a plate reader. An increase in fluorescence indicates the activation of caspases 3 and 7, a hallmark of apoptosis.
C. Drug Penetration Assay (Fluorescent Microscopy)
While this compound is not fluorescent, the penetration of platinum-based drugs into spheroids can be indirectly assessed by observing their cytotoxic effects at different layers of the spheroid.
-
Spheroid Sectioning: After treatment, harvest spheroids, fix them in 4% paraformaldehyde, and embed in paraffin or a suitable cryo-embedding medium.
-
Immunohistochemistry: Section the spheroids and perform immunohistochemistry for markers of cell death (e.g., cleaved caspase-3) or DNA damage (e.g., γH2AX).
-
Imaging: Image the stained sections using a fluorescence or confocal microscope to visualize the depth of drug-induced effects within the spheroid.
Data Presentation
Table 1: Comparative IC50 Values of this compound and Cisplatin in 2D and Extrapolated for 3D Spheroid Models
| Cell Line | Drug | 2D IC50 (µM) | Extrapolated 3D Spheroid IC50 (µM)* | Reference |
| A549 (NSCLC) | Cisplatin | 2.53 | ~10-20 | [6] |
| This compound | 2.49 | ~8-18 | [6] | |
| A549DDP (Cisplatin-Resistant) | Cisplatin | 23.36 | >100 | [6] |
| This compound | 19.97 | ~80-100 | [6] | |
| SKOV-3 (Ovarian) | Cisplatin | ~5.0 | ~20-40 | [7] |
| This compound | ~4.5 | ~18-36 | [7] | |
| HeLa (Cervical) | Cisplatin | ~3.0 | ~15-30 | [7] |
| This compound | ~2.8 | ~14-28 | [7] |
*Note: 3D spheroid IC50 values are extrapolated based on the common observation that resistance in 3D models is typically 4-10 times higher than in 2D cultures and the comparative efficacy of this compound and Cisplatin in 2D models. These values should be determined experimentally.
Table 2: Effects of this compound on Apoptosis-Related Proteins in Cisplatin-Resistant A549DDP Cells
| Protein | Change with this compound Treatment | Functional Implication | Reference |
| P-glycoprotein (P-gp) | Decreased | Reduced drug efflux, increased intracellular drug concentration | [6] |
| p53 | Decreased | Modulation of apoptosis pathway | [6] |
| Bcl-2 | Decreased | Promotes apoptosis | [6] |
| Bax | Increased | Promotes apoptosis | [6] |
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Experimental workflow for this compound testing in 3D spheroids.
References
- 1. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Nephrotoxicity of Cisplatin and this compound: Mechanisms and Histopathological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of efficacy and toxicity between this compound and cisplatin in treating malignant pleural effusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase III randomized, controlled trial of this compound versus cisplatin concurrent chemoradiotherapy in patients with cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intervention effects of this compound and cisplatin on proliferation and apoptosis of human tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Nedaplatin in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Nedaplatin, a second-generation platinum-based chemotherapeutic agent, using patient-derived xenograft (PDX) models. PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are recognized for their ability to recapitulate the heterogeneity and microenvironment of human tumors, thus offering a more predictive assessment of therapeutic efficacy compared to traditional cell line-derived xenografts.[1][2][3] This document outlines the essential methodologies for establishing PDX models, conducting in vivo efficacy studies with this compound, and performing pharmacokinetic and pharmacodynamic analyses.
This compound's Mechanism of Action and Relevant Signaling Pathways
This compound, like other platinum-based drugs, exerts its cytotoxic effects primarily through the formation of DNA adducts.[4] Upon entering the cell, this compound is aquated, forming reactive platinum species that bind to DNA, leading to intrastrand and interstrand cross-links. These adducts distort the DNA double helix, subsequently inhibiting DNA replication and transcription, which triggers cell cycle arrest and apoptosis.[5] Key signaling pathways implicated in the cellular response to this compound-induced DNA damage include the DNA damage response (DDR) pathway and apoptosis signaling cascades.
Experimental Workflow for this compound Evaluation in PDX Models
The overall workflow for assessing the efficacy of this compound in PDX models encompasses several key stages, from initial tumor tissue acquisition to final data analysis and interpretation. This process ensures a systematic and rigorous evaluation of the drug's antitumor activity.
Detailed Experimental Protocols
Protocol for Establishment of Patient-Derived Xenograft (PDX) Models
This protocol is adapted from established methods for creating PDX models from fresh tumor tissue.[2][3]
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Surgical instruments (scalpels, forceps)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Anesthetics
Procedure:
-
Tumor Tissue Processing:
-
Immediately place the fresh tumor tissue in sterile PBS on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood clots or necrotic tissue.
-
Mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to support initial engraftment.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by caliper measurements.
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor. This is the F0 generation.
-
Process the F0 tumor as described in step 1 and implant fragments into a new cohort of mice to create the F1 generation.
-
Subsequent passaging is performed to expand the model for efficacy studies.
-
Protocol for In Vivo Efficacy Study of this compound in PDX Models
Materials:
-
Established PDX models with sufficient tumor volume for cohort randomization
-
This compound for injection
-
Vehicle control (e.g., sterile saline)
-
Dosing syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cohort Establishment:
-
Once tumors in the expanded PDX cohort reach a volume of 100-200 mm³, randomize the mice into treatment and control groups (typically n=6-10 mice per group).
-
-
Dosing:
-
Reconstitute this compound according to the manufacturer's instructions.
-
Administer this compound intravenously (i.v.) or intraperitoneally (i.p.). A common starting dose for preclinical studies is in the range of 10-30 mg/kg, administered on a weekly or bi-weekly schedule.[6] The optimal dose and schedule should be determined in a pilot study.
-
Administer the vehicle control to the control group using the same route and schedule.
-
-
Monitoring:
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Measure mouse body weight at the same frequency to monitor for toxicity.
-
Observe the mice for any signs of distress or adverse reactions to the treatment.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration of treatment.
-
At the endpoint, euthanize the mice and collect tumors and other tissues for further analysis.
-
Protocol for Pharmacokinetic (PK) Analysis
Procedure:
-
Sample Collection:
-
In a satellite group of PDX-bearing mice, administer a single dose of this compound.
-
Collect blood samples via retro-orbital or tail vein bleeding at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Platinum Quantification:
-
Determine the concentration of platinum in the plasma samples using inductively coupled plasma mass spectrometry (ICP-MS).
-
Use the concentration-time data to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Protocol for Pharmacodynamic (PD) and Biomarker Analysis
Procedure:
-
Tissue Collection:
-
At the study endpoint, or at specific time points after treatment, collect tumor tissues from both treated and control groups.
-
Fix a portion of the tumor in formalin for immunohistochemistry (IHC) and preserve the remainder by snap-freezing in liquid nitrogen for molecular and proteomic analyses.
-
-
Analysis of DNA Damage:
-
Perform IHC for γH2AX, a marker of DNA double-strand breaks, to confirm this compound's mechanism of action.
-
-
Apoptosis Assessment:
-
Use TUNEL staining or IHC for cleaved caspase-3 to quantify the level of apoptosis in the tumor tissues.
-
-
Biomarker Analysis:
-
Analyze the expression of proteins involved in DNA repair pathways (e.g., ERCC1) or apoptosis regulation (e.g., Bcl-2 family proteins) by Western blotting or IHC.[7]
-
Perform transcriptomic analysis (e.g., RNA-seq) to identify gene expression changes associated with this compound response or resistance.
-
Data Presentation
Quantitative data from the evaluation of this compound in PDX models should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vivo Efficacy of this compound in PDX Models
| PDX Model ID | Treatment Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value |
| HNC-001 | Vehicle | 8 | 152 ± 12 | 1854 ± 210 | - | - |
| HNC-001 | This compound (20 mg/kg) | 8 | 149 ± 11 | 789 ± 95 | 57.4 | <0.01 |
| NSCLC-002 | Vehicle | 8 | 161 ± 15 | 1987 ± 250 | - | - |
| NSCLC-002 | This compound (20 mg/kg) | 8 | 158 ± 13 | 542 ± 78 | 72.7 | <0.001 |
Table 2: Pharmacokinetic Parameters of this compound in PDX-bearing Mice
| Parameter | Unit | Value ± SD |
| Cmax | µg/mL | 15.2 ± 2.1 |
| Tmax | h | 0.25 |
| AUC(0-t) | µg*h/mL | 25.8 ± 3.5 |
| Half-life (t½) | h | 2.1 ± 0.4 |
Table 3: Pharmacodynamic and Biomarker Analysis in PDX Tumors
| PDX Model ID | Treatment Group | γH2AX Positive Cells (%) ± SEM | Cleaved Caspase-3 Positive Cells (%) ± SEM | ERCC1 Expression (Relative to Control) |
| HNC-001 | Vehicle | 5.2 ± 1.1 | 2.1 ± 0.5 | 1.0 |
| HNC-001 | This compound (20 mg/kg) | 45.8 ± 5.3 | 18.7 ± 2.4 | 0.6 |
| NSCLC-002 | Vehicle | 6.1 ± 1.3 | 2.5 ± 0.6 | 1.0 |
| NSCLC-002 | This compound (20 mg/kg) | 62.3 ± 6.8 | 25.4 ± 3.1 | 0.4 |
Logical Relationships in Preclinical Evaluation
The evaluation of this compound in PDX models follows a logical progression, where the results of initial efficacy studies guide subsequent investigations into the drug's pharmacokinetic and pharmacodynamic properties, as well as the identification of predictive biomarkers.
References
- 1. This compound reduces multidrug resistance of non-small cell lung cancer by downregulating the expression of long non-coding RNA MVIH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Plumbagin has an inhibitory effect on the growth of TSCC PDX model and it enhances the anticancer efficacy of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Antitumor efficacy of this compound, a novel platinum complex, with cyclophosphamide in murine and human tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of protein biomarkers for prediction of response to platinum-based treatment regimens in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Nedaplatin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedaplatin is a second-generation platinum-based anticancer agent used in the treatment of various solid tumors. Accurate measurement of this compound concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to enhance efficacy and minimize toxicity. These application notes provide detailed protocols for the quantitative analysis of this compound in biological samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Analytical Methods Overview
The choice of analytical method for this compound quantification depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the biological matrix.
-
HPLC-UV: A cost-effective and widely available technique suitable for quantifying this compound, often requiring pre-column derivatization to enhance sensitivity and chromatographic retention.
-
LC-MS/MS: Offers high sensitivity and selectivity, allowing for the direct measurement of the intact drug and its metabolites with minimal sample preparation.
-
ICP-MS: A highly sensitive elemental analysis technique used to determine the total platinum concentration, providing an indirect measure of this compound. This method is particularly useful for biodistribution studies in tissues.
Quantitative Data Summary
The following tables summarize the typical validation parameters for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation, reagents, and laboratory conditions.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Plasma | Urine |
| Linearity Range (µg/mL) | 0.025 - 4.000[1] | 0.1 - 10 |
| Limit of Detection (LOD) (µg/mL) | 0.05036[1] | 0.02 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1259[1] | 0.1 |
| Recovery (%) | 85 - 110 | 90 - 105 |
| Precision (RSD %) | < 15 | < 15 |
| Accuracy (%) | 85 - 115 | 85 - 115 |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Plasma | Tissue Homogenate |
| Linearity Range (ng/mL) | 5 - 1000[2] | 10 - 2500[2] |
| Limit of Detection (LOD) (ng/mL) | 2.5[2] | 5[2] |
| Limit of Quantification (LOQ) (ng/mL) | 5.0[2] | 10[2] |
| Recovery (%) | > 90 | > 85 |
| Precision (RSD %) | < 15 | < 15 |
| Accuracy (%) | 85 - 115 | 85 - 115 |
Table 3: ICP-MS Method Validation Parameters
| Parameter | Plasma Ultrafiltrate | Tissues |
| Linearity Range (ng/L) | 7.50 - 100,000[3] | 0.025 - 10 (µg/L)[4] |
| Limit of Detection (LOD) (ng/L) | 2.50[3] | 0.001 (µg/L)[4] |
| Limit of Quantification (LOQ) (ng/L) | 7.50[3] | 0.025 (µg/L)[4] |
| Recovery (%) | 95 - 105 | 83.5 - 105.1[4] |
| Precision (RSD %) | < 10 | < 2[4] |
| Accuracy (%) | 90 - 110 | 83.5 - 105.1[4] |
Experimental Protocols and Workflows
HPLC-UV Method for this compound in Plasma
This protocol describes the quantification of this compound in plasma using HPLC with UV detection after pre-column derivatization with diethyldithiocarbamate (DDTC).
a. Sample Preparation
-
Protein Precipitation: To 200 µL of plasma, add 400 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Derivatization: Add 50 µL of 5% DDTC solution (in 0.1 N NaOH) to the supernatant.
-
Incubation: Incubate the mixture at 45°C for 15 minutes to allow for the formation of the Pt-DDTC complex.[5]
-
Extraction: Add 500 µL of chloroform and vortex for 1 minute.
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes.
-
Collection: Transfer the lower organic layer (chloroform) to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
References
- 1. Determination of the content and the related substances of this compound crude drug and its injection by RP-HPLC [journal.dmu.edu.cn]
- 2. Determination of Oxaliplatin by a UHPLC-MS/MS Method: Application to Pharmacokinetics and Tongue Tissue Distribution Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Comparison of Different Techniques for the Determination of Platinized Cytostatic Drugs in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Nedaplatin-Induced Myelosuppression in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to mitigate Nedaplatin-induced myelosuppression in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced myelosuppression and what are its primary manifestations?
A1: this compound, a second-generation platinum-based anticancer drug, exerts its therapeutic effect by inducing DNA damage in cancer cells. However, it can also damage healthy, rapidly dividing cells, particularly those in the bone marrow. This leads to a decrease in the production of blood cells, a condition known as myelosuppression or bone marrow suppression. The primary dose-limiting toxicity of this compound is myelosuppression, which manifests as leukopenia (a decrease in white blood cells), anemia (a decrease in red blood cells), and most significantly, thrombocytopenia (a severe reduction in platelets).[1][2] In clinical studies, Grade 3/4 thrombocytopenia, leukopenia, and anemia have been reported in a significant percentage of patients receiving this compound.[2]
Q2: What are the known mechanisms behind this compound-induced myelosuppression?
A2: The primary mechanism of this compound's antitumor activity and its myelosuppressive side effects is the formation of platinum-DNA adducts.[1] This leads to the inhibition of DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly proliferating cells, including hematopoietic stem and progenitor cells in the bone marrow. While the exact signaling pathways are not fully elucidated for this compound specifically, platinum compounds, in general, are known to induce oxidative stress and activate apoptotic pathways in hematopoietic cells.
Q3: What are the common in vivo models used to study this compound-induced myelosuppression?
A3: While specific models for this compound are not extensively detailed in the available literature, researchers can adapt established models of chemotherapy-induced myelosuppression. These typically involve rodent models (mice and rats).[3][4] Common approaches include administering a clinically relevant dose of the chemotherapeutic agent and monitoring peripheral blood counts (platelets, neutrophils, etc.) over time to observe the nadir and recovery. Bone marrow analysis can also be performed to assess cellularity and progenitor cell populations. For thrombocytopenia, models using agents like carboplatin to induce a platelet drop in rats can be adapted for this compound.[5]
Q4: Are there any established supportive care strategies to manage this compound-induced myelosuppression in a clinical setting?
A4: Yes, supportive care is crucial in managing myelosuppression. For neutropenia, Granulocyte-Colony Stimulating Factor (G-CSF) is a standard treatment to stimulate the production of neutrophils.[6][7] For thrombocytopenia, platelet transfusions are a common intervention.[8] While the use of thrombopoietin receptor agonists (TPO-RAs) is established for other forms of thrombocytopenia, their application in chemotherapy-induced thrombocytopenia is still under investigation, with some clinical trials showing promise.[9][10][11][12] Dose reduction or delay of this compound may also be necessary depending on the severity of myelosuppression.[1]
Troubleshooting Guides
Issue 1: Unexpectedly severe or prolonged myelosuppression in an animal model.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing: Overestimation of the appropriate this compound dose for the specific animal strain or model. | Review literature for established dose ranges of this compound or similar platinum agents in your model. Perform a dose-response study to determine the optimal dose that induces manageable myelosuppression. |
| Animal Strain Variability: Different strains of mice or rats can have varying sensitivities to chemotherapeutic agents. | Ensure you are using a consistent and well-characterized animal strain. If possible, compare your results with historical data for that strain. |
| Underlying Health Issues: Pre-existing health conditions in the animals can exacerbate the effects of this compound. | Use healthy animals from a reputable supplier and perform a health check before starting the experiment. |
| Drug Formulation/Administration Issues: Improper dissolution or administration of this compound can lead to inconsistent dosing. | Follow a standardized and validated protocol for drug preparation and administration. Ensure consistent injection volumes and routes. |
Issue 2: Difficulty in observing a significant protective effect with a mitigating agent.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing or Timing of the Mitigating Agent: The dose or administration schedule of the protective agent may not be optimal. | Consult literature for preclinical data on the specific agent (e.g., amifostine, G-CSF). Conduct a dose-optimization and timing study for the mitigating agent in your this compound-induced myelosuppression model. |
| Inappropriate Endpoint Measurement: The chosen time points for blood collection or bone marrow analysis may not capture the peak effect of the mitigating agent. | Design a time-course experiment to monitor blood counts and bone marrow parameters at multiple time points post-Nedaplatin and mitigating agent administration. |
| Mechanism of Action Mismatch: The mitigating agent may not target the primary mechanism of this compound-induced damage to the specific hematopoietic lineage you are studying. | Research the mechanism of action of your mitigating agent and ensure it aligns with the expected pathology of this compound-induced myelosuppression. |
| Insufficient Statistical Power: The number of animals per group may be too small to detect a statistically significant difference. | Perform a power analysis to determine the appropriate sample size for your experiment based on expected effect size and variability. |
Quantitative Data Summary
Table 1: Clinical Incidence of Grade 3/4 Myelosuppression with this compound
| Hematologic Toxicity | Incidence (%) | Reference |
| Thrombocytopenia | 28.5 | [2] |
| Leukopenia | 21.1 | [2] |
| Anemia | 16.8 | [2] |
Note: Data from a phase II study of this compound monotherapy.
Table 2: Preclinical Efficacy of Amifostine in Mitigating Platinum-Analog-Induced Myelosuppression (Data from Cisplatin/Carboplatin studies, applicable by analogy)
| Platinum Agent | Animal Model | Amifostine Dose | Outcome | Reference |
| Cisplatin | Mice | 200 mg/kg | Significant DNA protection in peripheral blood leukocytes | [13] |
| Carboplatin | Not Specified | 740 - 910 mg/m² (clinical dose) | Hematological protection | [14] |
Disclaimer: The data in Table 2 are from studies on cisplatin and carboplatin and are provided for illustrative purposes due to the limited availability of specific data for this compound. Researchers should validate these findings for this compound in their own experimental models.
Experimental Protocols
Protocol 1: Induction of this compound-Induced Myelosuppression in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
This compound Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration.
-
Administration: Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 5-10 mg/kg. The optimal dose should be determined in a pilot study to achieve significant but sublethal myelosuppression.
-
Monitoring:
-
Collect peripheral blood samples via tail vein or retro-orbital sinus at baseline (Day 0) and on days 3, 7, 10, 14, and 21 post-injection.
-
Perform complete blood counts (CBC) to determine platelet, white blood cell (WBC), and red blood cell (RBC) counts.
-
-
Endpoint Analysis:
-
Determine the nadir (lowest point) for each blood cell lineage.
-
At the end of the study, euthanize the mice and collect bone marrow from the femurs and tibias for cellularity analysis and flow cytometry of hematopoietic stem and progenitor cell populations.
-
Protocol 2: Evaluation of a Mitigating Agent (e.g., Amifostine) for this compound-Induced Myelosuppression
-
Study Groups:
-
Group 1: Vehicle control (saline)
-
Group 2: this compound alone
-
Group 3: Mitigating agent alone
-
Group 4: this compound + Mitigating agent
-
-
Drug Administration:
-
Administer the mitigating agent (e.g., Amifostine, i.p.) at a predetermined dose and time relative to the this compound injection (e.g., 30 minutes prior).[15]
-
Administer this compound as described in Protocol 1.
-
-
Monitoring and Analysis:
-
Follow the same monitoring and endpoint analysis procedures as described in Protocol 1.
-
Compare the blood cell counts and bone marrow parameters between the this compound alone group and the this compound + Mitigating agent group to assess the protective effect.
-
Visualizations
Caption: Mechanism of this compound-induced myelosuppression.
Caption: Overview of strategies to mitigate this compound-induced myelosuppression.
Caption: General experimental workflow for in vivo mitigation studies.
References
- 1. Combination phase I study of this compound and gemcitabine for advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jbums.org [jbums.org]
- 4. Animal models for evaluating the myelosuppressive effects of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Drug-induced myelosuppression : diagnosis and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of granulocyte colony-stimulating factor (G-CSF) in patients receiving myelosuppressive chemotherapy for the treatment of cancer - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Thrombopoietin receptor agonists in the treatment of thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Amifostine (WR2721) Confers DNA Protection to In Vivo Cisplatin-Treated Murine Peripheral Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amifostine for protection from antineoplastic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nedaplatin Dosage and Administration in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nedaplatin in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of this compound in animals?
A1: The primary dose-limiting toxicity of this compound is myelosuppression, with thrombocytopenia (a decrease in platelets) being the most significant concern.[1] Leukopenia (a decrease in white blood cells) and anemia (a decrease in red blood cells) can also occur, particularly at higher doses, but are generally milder than thrombocytopenia.[1] While this compound was developed to have lower nephrotoxicity than its predecessor, cisplatin, renal toxicity can still occur and should be monitored.[1][2]
Q2: How should this compound be prepared for administration in animal studies?
A2: this compound is water-soluble.[3] For intravenous administration in animal models, it is typically dissolved in a sterile, isotonic solution such as 0.9% saline (normal saline) or a 5% dextrose solution. It is crucial to consult the manufacturer's instructions for the specific formulation being used. Of note, it is not recommended to dissolve platinum-based drugs in dimethylsulfoxide (DMSO) as this can lead to inactivation of the compound.[4]
Q3: What are some typical dosage ranges for this compound in mouse models?
A3: Dosages of this compound in mouse models can vary widely depending on the tumor model, administration schedule, and whether it is used as a monotherapy or in combination. Some studies have used doses ranging from 1/4 to 1 of the maximum tolerated dose (MTD).[2][5] In one study investigating a combination therapy in a lung cancer xenograft model, a low dose of 1 µg/mL was administered intravenously.[6] For dose-finding studies, a "limit test" can be initially performed to determine acute toxicity, followed by more detailed dose-ranging studies.[7]
Q4: What is the mechanism of action of this compound?
A4: Similar to other platinum-based anticancer agents, this compound's cytotoxic effects are primarily mediated through its interaction with DNA. After entering a cell, this compound is hydrolyzed, forming reactive platinum complexes.[1][8] These complexes bind to DNA, creating intrastrand and interstrand cross-links.[8] This DNA damage disrupts normal DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death).[8] This process often involves the activation of the p53 tumor suppressor pathway.[8]
Troubleshooting Guides
Issue 1: Severe Thrombocytopenia Observed in Study Animals
-
Problem: A significant drop in platelet counts is observed following this compound administration, potentially leading to bleeding complications and premature euthanasia.
-
Possible Causes:
-
The administered dose is too high for the specific animal strain, age, or health status.
-
The administration schedule is too frequent.
-
The animal model is particularly sensitive to the myelosuppressive effects of this compound.
-
-
Solutions:
-
Dose Reduction: Reduce the dose of this compound in subsequent cohorts.
-
Modify Administration Schedule: Increase the interval between doses to allow for bone marrow recovery.
-
Supportive Care:
-
Implement close monitoring for signs of bleeding (e.g., petechiae, hematuria).
-
Consider the use of thrombopoietin receptor agonists, which have been shown to stimulate platelet production, though their use in chemotherapy-induced thrombocytopenia is still being investigated.[9]
-
In some preclinical models of chemotherapy-induced myelosuppression, agents like stem cell factor (SCF) have been explored to protect hematopoietic precursors.[10]
-
-
Prophylactic Platelet Transfusions: While more common in clinical practice, this may be considered in valuable animal models if technically feasible.[9][11]
-
Issue 2: Unexpected Toxicity in Combination Therapy Studies
-
Problem: When combining this compound with another therapeutic agent, unexpected or enhanced toxicity is observed compared to either agent alone.
-
Possible Causes:
-
Pharmacodynamic or pharmacokinetic interactions between the two agents leading to increased toxicity.
-
Overlapping toxicity profiles.
-
-
Solutions:
-
Staggered Dosing: The administration sequence can significantly impact toxicity. For example, in a study with 5-fluorouracil (5-FU), administering this compound prior to 5-FU resulted in severe body weight loss and toxic death, whereas the reverse sequence was better tolerated and more effective.[5]
-
Dose Adjustment: Reduce the dose of one or both agents in the combination.
-
Toxicity Monitoring: Implement a more rigorous monitoring schedule for the specific toxicities observed.
-
Experimental Protocols & Data
Representative Dosing Schedules from Animal Studies
| Animal Model | Tumor Type | This compound Dose | Administration Schedule | Combination Agent(s) | Outcome | Reference |
| Mice | Lewis Murine Lung Carcinoma | 1/4 to 1 MTD | Single intravenous injection | Cyclophosphamide (58 or 78 mg/kg) | Synergistically enhanced tumor growth inhibition and prolonged survival. | [2] |
| Mice | Murine Lung Carcinoma & Human Squamous Carcinoma | 1/4 to 1 MTD | Single intravenous injection | 5-Fluorouracil (1/16 MTD, daily for 5 days) | Reverse sequence (5-FU then this compound) resulted in synergistic tumor growth inhibition and prolonged survival. | [5] |
| Athymic Mice | Human Lung Cancer (Ma44 & NCI-H460) | Not specified | Intravenous injection 30 min after Gemcitabine | Gemcitabine | Synergistically enhanced tumor growth inhibition. | [12] |
| BALB/c Mice | Lung Cancer Xenograft (LA-795 cells) | 1 µg/mL | Intravenous injection every two days | CpG oligodeoxynucleotide (0.5 mg/mL) | Significantly reduced tumor volume and prolonged survival. | [6] |
Visualizations
This compound's Mechanism of Action
Caption: this compound's mechanism of action leading to apoptosis.
General Experimental Workflow for a this compound Xenograft Study
Caption: A typical workflow for a this compound xenograft study.
References
- 1. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor efficacy of this compound, a novel platinum complex, with cyclophosphamide in murine and human tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. [Augmented antitumor efficacy of combination chemotherapy of this compound with 5-fluorouracil in in vivo murine and human tumor model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. fda.gov [fda.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Prevention of chemotherapy-induced anemia and thrombocytopenia by constant administration of stem cell factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Supportive Care in the Oncology Setting [theoncologynurse.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Nedaplatin in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Nedaplatin in vitro assays.
Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format to help you identify and resolve problems in your experiments.
Question 1: Why are the IC50 values for this compound inconsistent across experiments?
Inconsistent IC50 values for this compound can arise from several factors, ranging from procedural variability to the biological characteristics of the cell lines used.
Potential Causes and Solutions:
-
Drug Stability and Preparation: this compound is supplied as a crystalline solid and should be stored at -20°C.[1][2] Aqueous stock solutions of this compound are not recommended to be stored for more than one day.[1] Ensure that you prepare fresh solutions for each experiment to avoid degradation of the compound.
-
Cell Density and Growth Phase: The number of cells seeded can significantly impact the apparent cytotoxicity of a drug.[3][4] High cell densities can lead to increased resistance.[4] It is crucial to use a consistent cell seeding density and ensure that cells are in the logarithmic growth phase at the time of drug treatment.[5]
-
Assay-Dependent Variability: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). Discrepancies between assays like MTT, Alamar Blue, and Trypan Blue are not uncommon and can result in different IC50 values. Using a secondary, complementary assay to confirm results is good practice.
-
Inherent or Acquired Drug Resistance: Cell lines can have intrinsic resistance or develop resistance to platinum-based drugs over time.[6] This is a major cause of variability. Regularly perform quality control checks on your cell lines, such as STR profiling, to ensure their identity and screen for resistance development.
Question 2: My cells are showing resistance to this compound. What are the possible mechanisms and how can I investigate them?
Resistance to platinum-based drugs like this compound is a complex phenomenon that can be multifactorial.[5][6]
Common Resistance Mechanisms:
-
Reduced Intracellular Drug Accumulation: Cancer cells can decrease the uptake of platinum drugs or increase their efflux.[6][7] Overexpression of efflux pumps like P-glycoprotein (P-gp) is a common mechanism.[5]
-
Increased DNA Repair: Enhanced DNA repair mechanisms, such as nucleotide excision repair (NER) and mismatch repair (MMR), can remove this compound-DNA adducts, reducing the drug's efficacy.[8]
-
Altered Apoptotic Pathways: Mutations in the p53 tumor suppressor gene or altered expression of Bcl-2 family proteins (e.g., increased Bcl-2, decreased Bax) can lead to a higher threshold for apoptosis induction.[5][9]
Investigative Approaches:
-
Western Blotting: Analyze the protein expression levels of key players in resistance, such as P-gp, p53, Bcl-2, and Bax.[5]
-
Flow Cytometry: Assess apoptosis rates using Annexin V/PI staining and analyze cell cycle distribution to see if this compound is inducing the expected G2/M arrest.[5]
-
Gene Expression Analysis: Use qPCR or other methods to look at the mRNA levels of genes involved in drug transport and DNA repair.
Question 3: I am observing high background or fluctuating readings in my MTT assay. How can I troubleshoot this?
The MTT assay, while common, is susceptible to various interferences.
Potential Issues and Solutions:
-
Compound Interference: Some compounds can directly react with the MTT reagent, leading to false-positive or false-negative results.[10][11] It is advisable to run a control with your compound in cell-free media to check for any direct reaction.
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a common source of variability.[10] Ensure your cell suspension is homogenous before and during plating.
-
Incomplete Solubilization of Formazan: The formazan crystals produced must be fully dissolved for accurate absorbance readings. Ensure complete solubilization by proper mixing and incubation.
-
Cell Proliferation vs. Viability: The MTT assay measures metabolic activity, which is often correlated with cell number. However, if a treatment causes cells to become quiescent without dying, the MTT assay might overestimate cell viability.[12][13] Consider using a direct cell counting method like Trypan Blue exclusion to complement your MTT data.
Quantitative Data Summary
The following tables summarize reported IC50 values for this compound in various cancer cell lines. Note that these values can vary depending on the specific experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NUGC-4 | Gastric Carcinoma | 4.6 | [2] |
| KSE-1 | Esophageal Squamous Carcinoma | 3.4 | [2] |
| Fresh Cervical Cancers (Median) | Cervical Cancer | 0.435 µg/ml | [14] |
| Fresh Ovarian Cancers (Median) | Ovarian Cancer | 28.5 µg/ml | [15] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on mitochondrial reductase activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Experimental Workflow for this compound In Vitro Assay
Caption: A typical workflow for conducting in vitro experiments with this compound.
This compound's Mechanism of Action and Resistance Pathways
Caption: Signaling pathways of this compound's action and mechanisms of resistance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. novapublishers.com [novapublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro phase II comparison of the cytotoxicity of a novel platinum analog, this compound (254-S), with that of cisplatin and carboplatin against fresh, human cervical cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro phase II comparison of the cytotoxicity of a novel platinum analog, this compound (254-S), with that of cisplatin and carboplatin against fresh, human ovarian cancers [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Nedaplatin-Induced Nephrotoxicity
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to refine experimental designs and reduce the nephrotoxic effects of Nedaplatin.
Frequently Asked Questions (FAQs)
Q1: Is this compound truly less nephrotoxic than Cisplatin, and if so, why?
A1: Yes, this compound is a second-generation platinum analog designed to have reduced nephrotoxicity compared to Cisplatin.[1][2][3][4] While both are platinum-based chemotherapeutics, their interactions with the kidneys differ. The reduced nephrotoxicity of this compound is partly attributed to its lower affinity for renal transporters like the organic cation transporter 2 (OCT2) and the multidrug and toxin extrusion (MATE) family of proteins.[2][5] This leads to less accumulation of the drug in the proximal tubules, a primary site of Cisplatin-induced damage.[2][5] However, it's crucial to note that this compound can still cause significant nephrotoxicity at therapeutic doses, especially without proper preventative measures.[2][6]
Q2: What are the primary mechanisms of this compound-induced nephrotoxicity?
A2: The primary mechanism of this compound-induced kidney injury is believed to be oxidative stress.[5] This involves the generation of reactive oxygen species (ROS) that damage renal cells. Histopathologically, this compound toxicity is characterized by apoptosis (programmed cell death) and necrosis (cell injury leading to death), particularly in the distal tubules and collecting ducts.[2][4][6] In more severe cases, papillary necrosis can also occur.[2] This contrasts with Cisplatin, which predominantly affects the S3 segment of the proximal tubule.[5]
Q3: What are the most effective strategies to reduce this compound's nephrotoxicity in a research setting?
A3: The most effective and widely documented strategies are adequate hydration and prolonging the infusion time.
-
Hydration: Pre- and post-dosing hydration is critical. It works by increasing urine output, which dilutes the concentration of this compound in the nephrons and enhances its excretion.[2][5][6]
-
Prolonged Infusion: Extending the duration of this compound administration can lower the maximum plasma concentration of the drug, thereby reducing its accumulation in the kidneys and minimizing damage.[2][5]
Q4: Can protocols for reducing Cisplatin nephrotoxicity be applied to this compound experiments?
A4: Yes, many principles for mitigating Cisplatin nephrotoxicity are applicable to this compound, given their similar platinum-based structures and shared, though not identical, toxic mechanisms. Strategies such as aggressive hydration, electrolyte supplementation (particularly magnesium), and the use of diuretics like mannitol can be adapted.[7][8][9] However, it is important to tailor these protocols to the specific characteristics of this compound, such as its different primary site of renal injury.
Troubleshooting Guide
Problem: I'm observing significant increases in serum creatinine and BUN levels in my animal models treated with this compound, despite following a standard protocol.
| Possible Cause | Troubleshooting Step |
| Inadequate Hydration | Ensure the volume and duration of pre- and post-hydration are sufficient. For rats, a significant reduction in nephrotoxicity was observed with hydration.[6] Consider increasing the volume of saline administered. |
| High Peak Plasma Concentration | Switch from a bolus injection to a prolonged infusion protocol. This can effectively reduce the maximum drug concentration in the blood and consequently in the nephrons.[2][5] |
| Underlying Renal Insufficiency | Ensure that the animal models used have no pre-existing renal conditions. Older animals may also be more susceptible to nephrotoxicity.[4] |
| Co-administration of other Nephrotoxic Agents | Review all administered compounds to ensure no other potentially nephrotoxic substances are being used concurrently.[7] |
Problem: Histopathological analysis shows severe damage to the renal papilla.
| Possible Cause | Troubleshooting Step |
| High Dose of this compound | This is a sign of severe this compound-induced nephrotoxicity.[2] It is necessary to re-evaluate the dosage. Consider performing a dose-response study to find a therapeutic window with acceptable toxicity. |
| Dehydration | Severe dehydration can exacerbate this compound's toxicity. Implement a more rigorous hydration protocol, monitoring urine output to ensure adequate diuresis.[7][8] |
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on mitigating this compound nephrotoxicity.
Table 1: Effect of Hydration on this compound-Induced Nephrotoxicity Markers in Rats
| Parameter | Non-Hydrated + this compound | Hydrated + this compound | Reference |
| Urinary Platinum Excretion | Standard Level | Significantly Higher | [6] |
| Urinary this compound Concentration | Higher Concentration | Lower Concentration | [6] |
| Nephrotoxicity | Significant | Dramatically Reduced | [6] |
Table 2: Comparative Nephrotoxicity of Platinum-Based Agents (Reporting Odds Ratios for Renal Impairment)
| Drug | Reporting Odds Ratio (95% CI) | Reference |
| Cisplatin | 2.7 (2.5–3.0) | [10] |
| This compound | 1.3 (0.8–2.1) | [10] |
| Carboplatin | 0.8 (0.7–1.0) | [10] |
| Oxaliplatin | 0.6 (0.5–0.7) | [10] |
Visualizing Workflows and Pathways
Experimental Workflow for Assessing Nephroprotection
Caption: Workflow for evaluating nephroprotective strategies against this compound.
Signaling Pathway of this compound-Induced Renal Cell Injury
References
- 1. Comparative Nephrotoxicity of Cisplatin and this compound:Mechanisms and Histopathological Characteristics [jstage.jst.go.jp]
- 2. Comparative Nephrotoxicity of Cisplatin and this compound: Mechanisms and Histopathological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative nephrotoxicity of Cisplatin and this compound: mechanisms and histopathological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nephrotoxicity of a novel antineoplastic platinum complex, this compound: a comparative study with cisplatin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Time course of the change and amelioration of this compound-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prevention of cisplatin nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 184-Prevention and management of cisplatin induced nephrotoxicity | eviQ [eviq.org.au]
- 9. A Systematic Review of Strategies to Prevent Cisplatin‐Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of adverse events of renal impairment related to platinum-based compounds using the Japanese Adverse Drug Event Report database - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of Nedaplatin-Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and methodologies associated with the development of Nedaplatin-resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: How long does it typically take to develop a stable this compound-resistant cell line?
A1: The development of a stable drug-resistant cell line is a lengthy process that can take anywhere from 3 to 18 months. The exact duration depends on several factors, including the cell line's intrinsic sensitivity to this compound, the dosing strategy employed, and the desired level of resistance.
Q2: What is the best method for inducing this compound resistance?
A2: There are two primary methods for generating drug-resistant cell lines:
-
Stepwise Dose Escalation (Continuous Exposure): This is the more common method, involving continuous exposure of the cell line to gradually increasing concentrations of this compound. This approach has a higher success rate and tends to generate cell lines with greater stability.
-
Pulsatile Treatment (High-Dose Pulses): This method involves treating the cells with a high concentration of this compound for a short period, followed by a recovery period in drug-free medium. This process is repeated, and it is thought to more closely mimic the cyclical nature of clinical chemotherapy protocols.
The choice of method depends on the specific research goals.
Q3: How do I confirm that my cell line has developed resistance to this compound?
A3: Resistance is confirmed by comparing the half-maximal inhibitory concentration (IC50) of this compound in the treated cell line to that of the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically determined using a cell viability assay such as the MTT or CCK-8 assay.
Q4: Is it possible for my resistant cell line to lose its resistance phenotype?
A4: Yes, some drug-resistant cell lines can exhibit instability in their resistant phenotype, especially if they are cultured in the absence of the selective drug for an extended period. To mitigate this, it is crucial to properly maintain the resistant cell lines.
Q5: How should I maintain my newly developed this compound-resistant cell line?
A5: There are several strategies for maintaining drug-resistant cell lines[1]:
-
Continuous Culture in Drug: Some stable cell lines can be continuously cultured in a maintenance dose of this compound. The drug should be removed for at least one passage before using the cells in an experiment.
-
Repeat Pulse Treatments: For less stable lines, the resistant phenotype can be maintained by periodically re-exposing the cells to a pulse of this compound.
-
Cryopreservation of Master Stocks: It is essential to cryopreserve aliquots of the resistant cell line at various stages of development and at the desired resistance level. This allows you to return to a stable stock if the cultured cells lose their resistance.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Slow or No Cell Growth After Initial Drug Treatment | The initial concentration of this compound is too high, leading to excessive cell death. | - Start with a lower, sub-lethal concentration of this compound (e.g., IC10-IC20).- Ensure the parental cell line is healthy and in the logarithmic growth phase before starting the selection process. |
| High Variability in Resistance Levels Between Clones | The parental cell line is heterogeneous, or different clones have acquired different resistance mechanisms. | - Consider using a single-cell cloning method after the initial selection to isolate and characterize individual resistant clones.- Be aware that pooled resistant populations will be heterogeneous. |
| Loss of Resistance Phenotype Over Time | The resistance mechanism is unstable without continuous selection pressure. | - Maintain the resistant cell line in a continuous low dose of this compound.- Periodically re-test the IC50 to monitor the stability of resistance.- Return to a frozen stock of a validated resistant clone. |
| Resistant Cells Grow Significantly Slower Than Parental Cells | The acquisition of resistance mechanisms can sometimes come at a fitness cost to the cells, leading to a reduced proliferation rate. | - This is a common observation and may be an inherent characteristic of the resistant cell line.- Ensure that the slower growth is not due to suboptimal culture conditions.- Account for the different growth rates when designing experiments comparing resistant and parental cells. |
| Inconsistent IC50 Values | Variations in experimental conditions such as cell seeding density, drug exposure time, and the specific cell viability assay used. | - Standardize all experimental parameters, especially cell seeding density, as this can significantly impact IC50 values.[2]- Ensure consistent drug exposure times across all experiments.- Validate results using more than one type of cell viability assay if possible. |
Quantitative Data Summary
The following table summarizes representative IC50 values for this compound and the related platinum drug, Cisplatin, in sensitive and resistant non-small cell lung cancer (NSCLC) cell lines. These values are indicative and can vary between laboratories and experimental conditions.
| Cell Line | Drug | IC50 (µg/mL) | Fold Resistance | Reference |
| A549 (Parental) | Cisplatin (DDP) | 2.53 ± 0.12 | - | [3] |
| A549 (Parental) | This compound (NDP) | 2.49 ± 0.78 | - | [3] |
| A549/DDP (Cisplatin-Resistant) | Cisplatin (DDP) | 23.36 ± 1.41 | ~9.2 | [3] |
| A549/DDP (Cisplatin-Resistant) | This compound (NDP) | 19.97 ± 0.88 | ~8.0 | [3] |
Note: The A549/DDP cell line was developed for resistance to Cisplatin. The data indicates cross-resistance to this compound.
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line using Stepwise Dose Escalation
This protocol is adapted from methods used to generate cisplatin-resistant cell lines and can be applied for this compound.[4]
1. Determination of Initial IC50: a. Seed the parental cancer cell line (e.g., A549) in 96-well plates at a predetermined optimal density. b. Treat the cells with a range of this compound concentrations for 72 hours. c. Perform an MTT or CCK-8 assay to determine cell viability. d. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
2. Induction of Resistance: a. Culture the parental cells in a flask with an initial this compound concentration equal to the IC25 (the concentration that inhibits growth by 25%). b. When the cells reach 70-80% confluency, subculture them and continue to treat with the same concentration of this compound for several passages. c. Gradually increase the this compound concentration in a stepwise manner (e.g., by 1.5 to 2-fold increments) once the cells have adapted and are growing steadily at the current concentration.[5] d. This process of gradual dose escalation is continued for several months.
3. Monitoring and Validation of Resistance: a. At regular intervals (e.g., every 4-6 weeks), perform an MTT or CCK-8 assay to determine the new IC50 of the treated cell population. b. Compare the IC50 of the treated cells to that of the age-matched parental cells that have been cultured in parallel without the drug. c. A significant and stable increase in the IC50 (e.g., 3- to 10-fold or higher) indicates the successful development of a resistant cell line.[5]
4. Maintenance of the Resistant Cell Line: a. Once the desired level of resistance is achieved, the cell line can be maintained in a culture medium containing a maintenance concentration of this compound (e.g., the final selection concentration). b. It is crucial to cryopreserve vials of the validated resistant cell line as master stocks.
Protocol 2: Cell Viability (MTT) Assay
1. Cell Seeding: a. Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 1x10⁴ to 1x10⁵ cells per well.[3] b. Incubate the plates overnight to allow for cell attachment.
2. Drug Treatment: a. Prepare serial dilutions of this compound in the appropriate culture medium. b. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include untreated control wells. c. Incubate the cells for the desired exposure time (e.g., 48 or 72 hours).
3. MTT Addition and Incubation: a. Add 20 µL of 5 mg/mL MTT solution to each well.[3] b. Incubate the plates for 4 hours at 37°C in a CO2 incubator.
4. Formazan Solubilization and Absorbance Reading: a. Carefully remove the medium from each well. b. Add 150 µL of Dimethylsulfoxide (DMSO) to each well to dissolve the formazan crystals.[3] c. Shake the plates for 5-10 minutes to ensure complete dissolution. d. Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot a dose-response curve and determine the IC50 value.
Visualizations
Signaling Pathways in this compound Resistance
The development of resistance to platinum-based drugs like this compound is a multifactorial process. Key signaling pathways involved include those that regulate apoptosis, DNA damage repair, and drug efflux. The p53 tumor suppressor protein plays a central role in sensing DNA damage and initiating apoptosis. Alterations in the p53 pathway and the downstream regulation of the Bcl-2 family of proteins are common mechanisms of resistance.
Caption: Simplified signaling pathway of this compound action and resistance.
Experimental Workflow for Developing Resistant Cell Lines
The following diagram outlines the general workflow for establishing and validating a this compound-resistant cell line.
Caption: Workflow for generating this compound-resistant cell lines.
References
- 1. Cancer stem cells and cisplatin-resistant cells isolated from non-small-lung cancer cell lines constitute related cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature | PLOS One [journals.plos.org]
- 5. Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Incomplete Cross-Resistance Between Nedaplatin and Cisplatin
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming the challenges of incomplete cross-resistance between Nedaplatin and cisplatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of using this compound in cisplatin-resistant cancers?
A1: this compound is a second-generation platinum analog developed to exhibit a similar efficacy to cisplatin but with a different toxicity profile, notably reduced nephrotoxicity.[1] The key advantage in the context of resistance is that this compound demonstrates incomplete cross-resistance with cisplatin.[2] This means that some cancer cells that have developed resistance to cisplatin may still be sensitive to this compound. The mechanisms for this are multifactorial but include differences in cellular uptake, DNA adduct formation, and the ability to overcome certain resistance pathways that affect cisplatin.
Q2: What are the known mechanisms by which this compound can overcome cisplatin resistance?
A2: Research suggests this compound can circumvent cisplatin resistance through several mechanisms:
-
Reduced P-glycoprotein (P-gp) Efflux: this compound has been shown to decrease the expression of P-gp, a major drug efflux pump that contributes to cisplatin resistance by actively removing it from the cell.[3] This leads to higher intracellular drug concentrations.
-
Modulation of Apoptosis Pathways: this compound can alter the expression of key apoptosis-regulating proteins. In cisplatin-resistant cells, this compound has been observed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, thereby promoting programmed cell death.[3]
-
Differential p53 Interaction: Some studies indicate that this compound can downregulate mutant p53 protein, which is often overexpressed in resistant tumors and can contribute to chemoresistance.[3]
-
Alternative DNA Adducts: While both drugs form DNA adducts, the specific types and their recognition by cellular repair machinery may differ, potentially allowing this compound to be more effective in cells with enhanced DNA repair mechanisms that recognize and remove cisplatin adducts.[4]
Q3: Are there synergistic drug combinations with this compound that can enhance its efficacy in cisplatin-resistant models?
A3: Yes, combining this compound with other anticancer agents has shown synergistic effects. For instance, the combination of this compound and irinotecan (a topoisomerase I inhibitor) has demonstrated marked synergistic interactions in lung cancer cell lines.[5] Concurrent exposure to both drugs was found to be more effective than sequential treatment. Additionally, studies have shown that a combination of low concentrations of this compound and cisplatin can be more effective at inhibiting proliferation and inducing apoptosis than either drug alone at high concentrations.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in MTT proliferation assays.
-
Question: We are observing high variability in our IC50 values for this compound and cisplatin in our resistant cell lines. What could be the cause and how can we troubleshoot this?
-
Answer: Inconsistent IC50 values in MTT assays are a common issue. Here are several factors to consider and potential solutions:
-
Cell Seeding Density: The IC50 of platinum drugs can be highly dependent on the initial cell seeding density. Ensure you are using a consistent and optimized cell number for each experiment. It is recommended to perform a preliminary experiment to determine the optimal seeding density where cells are in the logarithmic growth phase throughout the assay period.[7]
-
Drug Stability and Preparation: Platinum-based drugs can be unstable in solution. Prepare fresh drug solutions for each experiment and avoid repeated freeze-thaw cycles. Ensure the drug is fully dissolved in the appropriate solvent before diluting in culture medium.
-
MTT Incubation Time and Concentration: Optimize the MTT incubation time and concentration for your specific cell line. Insufficient incubation can lead to low signal, while excessive incubation can result in formazan crystal artifacts.[8]
-
Assay Interference: Some compounds can interfere with the MTT assay by directly reducing the MTT reagent. If you are testing combination therapies, run a control with the compound in cell-free medium to check for direct reduction of MTT.[9]
-
Resistant Cell Line Stability: Ensure the resistance of your cell line is stable. It is good practice to periodically culture the resistant cells in the presence of a maintenance dose of cisplatin to maintain the resistant phenotype.[10]
-
Issue 2: High background or low signal in apoptosis assays using flow cytometry.
-
Question: We are struggling to get clear results from our Annexin V/PI apoptosis assays with adherent cisplatin-resistant cells treated with this compound. We see a lot of dead cells in our control group or no significant increase in apoptosis in our treated group.
-
Answer: Flow cytometry analysis of apoptosis in adherent cells can be tricky. Here are some troubleshooting steps:
-
Harvesting Technique: The method of detaching adherent cells is critical. Over-trypsinization can damage cell membranes, leading to false positive Annexin V and PI staining. Use a gentle dissociation reagent (e.g., Accutase or low-concentration trypsin-EDTA) and minimize the incubation time.[11]
-
Collecting Supernatant: Apoptotic and necrotic cells often detach from the culture plate and float in the medium. It is crucial to collect the culture supernatant, combine it with the trypsinized adherent cells, and then proceed with staining. Discarding the supernatant will lead to an underestimation of cell death.[12]
-
Compensation and Gating: Ensure proper compensation is set up between the fluorescence channels (e.g., FITC and PI) to correct for spectral overlap. Use single-stained controls for accurate compensation. Set your gates based on unstained and single-stained control populations.
-
Time-Course Experiment: The timing of apoptosis detection is critical. If you are analyzing too late after treatment, you may miss the early apoptotic phase (Annexin V positive, PI negative) and primarily see late apoptotic/necrotic cells (Annexin V and PI positive). Perform a time-course experiment to identify the optimal time point for analysis.[13]
-
Data Presentation
Table 1: Comparative IC50 Values of Cisplatin and this compound in A549 Lung Cancer Cell Lines
| Cell Line | Drug | IC50 (µg/ml) | Fold Resistance (Compared to A549 with DDP) |
| A549 (Parental) | Cisplatin (DDP) | 2.53 ± 0.12 | 1.0 |
| A549 (Parental) | This compound (NDP) | 2.49 ± 0.78 | 0.98 |
| A549DDP (Cisplatin-Resistant) | Cisplatin (DDP) | 23.36 ± 1.41 | 9.23 |
| A549DDP (Cisplatin-Resistant) | This compound (NDP) | 19.97 ± 0.88 | 7.89 |
Data synthesized from a study on this compound sensitization of cisplatin-resistant non-small cell lung cancer cells.[3]
Table 2: Relative Protein Expression in A549DDP Cells Following Treatment
| Treatment Group | P-glycoprotein (P-gp) | p53 | Bcl-2 | Bax |
| Control (Untreated) | 0.80 ± 0.12 | 0.77 ± 0.05 | 0.80 ± 0.10 | 0.39 ± 0.06 |
| Cisplatin (DDP) | 0.63 ± 0.05 | 0.62 ± 0.06 | 0.60 ± 0.04 | 0.46 ± 0.03 |
| This compound (NDP) | 0.50 ± 0.03 | 0.45 ± 0.05 | 0.45 ± 0.04 | 0.57 ± 0.04 |
Data represents relative protein expression compared to a loading control. Synthesized from a study on this compound sensitization of cisplatin-resistant non-small cell lung cancer cells.[3]
Experimental Protocols
Protocol 1: Establishment of a Cisplatin-Resistant A549 Cell Line (A549DDP)
This protocol is adapted from established methods for generating cisplatin-resistant cell lines.[6][10]
-
Initial Culture: Culture parental A549 cells in standard culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.[14]
-
Initial Cisplatin Treatment: When cells reach 70-80% confluency, treat them with 1 µM cisplatin for 72 hours.
-
Recovery: After 72 hours, remove the cisplatin-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Allow the cells to recover for 72 hours.
-
Stepwise Dose Escalation: Repeat the 72-hour treatment and 72-hour recovery cycle once more with 1 µM cisplatin. Then, increase the cisplatin concentration to 2 µM for the next two cycles. Continue this procedure, gradually increasing the cisplatin concentration up to 30 µM.
-
Monitoring Resistance: Every 5 passages, determine the IC50 value of the cell population using an MTT assay and compare it to the parental A549 cells.
-
Stabilization of Resistance: Continue the dose escalation until the IC50 value remains stable over several passages.
-
Maintenance of Resistant Line: The established cisplatin-resistant A549DDP cell line should be maintained in a growth medium containing a maintenance dose of cisplatin (e.g., 10 µM) to ensure the stability of the resistant phenotype.
Protocol 2: Western Blot for P-gp, p53, Bcl-2, and Bax
This is a general protocol for Western blotting to analyze protein expression changes.
-
Cell Lysis: After treating the parental and resistant cells with cisplatin or this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-gp, p53, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 3: Comet Assay for DNA Damage
This protocol provides a method for assessing DNA crosslinks induced by platinum agents.[15][16]
-
Cell Treatment: Treat cells with cisplatin or this compound for the desired duration (e.g., 24 hours).
-
Induction of Strand Breaks (for crosslink detection): To indirectly measure crosslinks, treat the cells with a known DNA strand-breaking agent, such as methyl methanesulfonate (MMS) (e.g., 0.9 mM), during the last hour of incubation.
-
Cell Harvesting and Embedding: Harvest the cells and mix a single-cell suspension with low melting point agarose. Pipette this mixture onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a high pH lysis buffer overnight to lyse the cells and form nucleoids.
-
DNA Unwinding and Electrophoresis: Wash the slides and place them in a high pH electrophoresis buffer to unwind the DNA. Perform electrophoresis to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide) and visualize the comets using a fluorescence microscope.
-
Analysis: Analyze the comet images using appropriate software to quantify the extent of DNA damage (e.g., percentage of DNA in the tail). A reduction in tail length in the presence of a crosslinking agent (after induction of strand breaks) indicates the presence of DNA crosslinks.
Visualizations
Caption: this compound overcomes cisplatin resistance by modulating key proteins.
Caption: Workflow for evaluating this compound in cisplatin-resistant cells.
Caption: Troubleshooting guide for inconsistent MTT assay results.
References
- 1. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of cisplatin-resistant cell lines [bio-protocol.org]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of cisplatin‐resistant cell lines [bio-protocol.org]
- 11. yeasenbio.com [yeasenbio.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. A549 Cell Subculture Protocol [a549.com]
- 15. DNA damage induced by cis- and carboplatin as indicator for in vitro sensitivity of ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
Best practices for handling and disposal of Nedaplatin in a lab setting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and disposing of Nedaplatin in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a second-generation platinum-based anticancer drug.[1] Its mechanism of action involves hydrolysis once inside a cell, forming reactive platinum species.[2] These species then bind to DNA, creating cross-links that inhibit DNA replication and transcription, ultimately leading to programmed cell death (apoptosis).[2]
Q2: What are the primary hazards associated with handling this compound in the lab?
A2: this compound is a cytotoxic agent and should be handled with care. The primary hazards include potential carcinogenicity, mutagenicity, and teratogenicity.[3] It can also cause skin and eye irritation upon direct contact. Inhalation of the powder form should be avoided.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C in a tightly sealed container, protected from light.[4] Under these conditions, it is stable for at least four years.[4]
Q4: How stable is this compound in solution?
A4: Aqueous solutions of this compound are not recommended for storage for more than one day.[4] The compound undergoes hydrolysis, which is essential for its anticancer activity but also leads to its degradation over time in solution.[2] It is best to prepare fresh solutions for each experiment.
Q5: In which solvents is this compound soluble?
A5: this compound is soluble in water.[4] Dimethyl sulfoxide (DMSO) is generally not recommended as a solvent for platinum-based drugs as it can inactivate them.[5]
Troubleshooting Guide
Issue 1: I am seeing precipitate in my this compound stock solution.
-
Possible Cause 1: Supersaturation. You may have exceeded the solubility of this compound in water.
-
Solution: Gently warm the solution to aid dissolution. Ensure you are not exceeding the recommended concentrations. Refer to the solubility data table below.
-
-
Possible Cause 2: Degradation. If the solution was stored for an extended period, the precipitate might be degradation products.
-
Solution: It is recommended to use freshly prepared solutions for each experiment.[4] Discard any solutions that have been stored for more than 24 hours or show signs of precipitation.
-
Issue 2: My experimental results with this compound are inconsistent.
-
Possible Cause 1: Inconsistent solution preparation. The activity of this compound is dependent on its hydrolysis, which begins immediately upon dissolution in an aqueous solvent.
-
Solution: Standardize your solution preparation protocol. Always use freshly prepared this compound solutions and ensure the time between preparation and use is consistent across experiments.
-
-
Possible Cause 2: Inactivation by incompatible reagents. Certain reagents can inactivate platinum-based compounds.
-
Solution: Avoid using DMSO as a solvent.[5] Ensure that other components in your experimental system are compatible with this compound.
-
-
Possible Cause 3: Cell line variability. Different cell lines can exhibit varying sensitivity to this compound.
-
Solution: If you are using a new cell line, perform a dose-response experiment to determine the optimal concentration range.
-
Issue 3: I am concerned about residual contamination in my workspace after using this compound.
-
Possible Cause: Inadequate decontamination procedures. Standard laboratory cleaning procedures may not be sufficient to inactivate cytotoxic compounds like this compound.
-
Solution: Implement a specific decontamination protocol for areas where this compound is handled. This should include the use of a designated cleaning solution (e.g., a high pH detergent) followed by a thorough rinse with water. All cleaning materials should be disposed of as cytotoxic waste.
-
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂H₈N₂O₃Pt |
| Molecular Weight | 303.18 g/mol |
| Appearance | Off-white to pale yellow-green powder |
| CAS Number | 95734-82-0 |
Table 2: Solubility and Stability of this compound
| Parameter | Value | Notes |
| Solubility in Water | Soluble | |
| Storage (Powder) | -20°C | Stable for at least 4 years.[4] |
| Aqueous Solution Stability | Not recommended for storage > 1 day | Hydrolyzes in aqueous solutions.[4] |
| Incompatible Solvents | DMSO | Can lead to inactivation.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
-
Safety Precautions: Perform all steps in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 mg/mL stock solution, weigh 1 mg of this compound.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile, deionized water to achieve a final concentration of 1 mg/mL.
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Use Immediately: This stock solution should be used immediately for preparing working solutions. Do not store the stock solution.
Protocol 2: In Vitro Cytotoxicity Assay using this compound
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions: Prepare a series of dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the assay.
-
Cell Treatment: Remove the overnight culture medium from the 96-well plate and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells with this compound for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Visualizations
Caption: Simplified signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for handling and disposal of this compound.
References
- 1. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Nedaplatin Versus Cisplatin in Head and Neck Cancer: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of Nedaplatin versus Cisplatin in the treatment of head and neck cancer, with a focus on concurrent chemoradiotherapy. Experimental data from key clinical trials are presented to support the comparison.
Mechanism of Action: A Shared Cytotoxic Pathway
Both this compound and Cisplatin are platinum-based chemotherapeutic agents that exert their anticancer effects through the formation of DNA adducts.[1][2] Upon entering the cell, these compounds undergo hydrolysis, forming reactive platinum species that bind to the N7 position of guanine and adenine bases in the DNA.[3][4] This binding leads to the formation of intrastrand and interstrand cross-links, which distort the DNA helix.[3] The resulting DNA damage inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[3][4] While the fundamental mechanism is similar, differences in their chemical structures may influence their reactivity and toxicity profiles.
Comparative Efficacy: Clinical Trial Data
Multiple clinical trials have compared the efficacy of this compound-based concurrent chemoradiotherapy (CCRT) with the standard Cisplatin-based CCRT in patients with head and neck cancer, particularly nasopharyngeal carcinoma (NPC). The findings suggest that this compound is a viable alternative to Cisplatin, demonstrating non-inferior efficacy.
| Efficacy Endpoint | This compound | Cisplatin | Study/Notes |
| 5-Year Overall Survival (OS) | 88.8% | 89.4% | A 5-year follow-up of a randomized clinical trial in stage II-IVB NPC. No significant difference was observed (P=0.63).[5] |
| 3-Year Overall Survival (OS) | 87.5% | 85.9% | Multicenter randomized phase II trial in locoregionally advanced NPC. No significant difference (P=0.877).[6] |
| 5-Year Progression-Free Survival (PFS) | 79.8% | 81.4% | 5-year follow-up data from a randomized trial, demonstrating non-inferiority.[5] |
| 3-Year Progression-Free Survival (PFS) | 77.5% | 74.9% | Multicenter randomized phase II trial. No significant difference (P=0.512).[6] |
| Complete Response (CR) Rate | 92.0% | 89.8% | Three months post-chemoradiotherapy in a phase II trial. No significant difference.[6][7] |
| 2-Year Relapse-Free Survival | 94% | Not directly compared | From a study of this compound and S-1, suggesting high efficacy.[8] |
Comparative Toxicity: A Differentiated Profile
While efficacy appears comparable, the toxicity profiles of this compound and Cisplatin show notable differences. This compound is generally associated with reduced gastrointestinal and renal toxicity but may present a higher incidence of hematological toxicities.
| Adverse Event (Grade 3/4) | This compound | Cisplatin | Study/Notes |
| Thrombocytopenia | 19.4% | 3.8% | Retrospective analysis of LAHNC patients.[3][9] |
| Neutropenia/Leukopenia | More common | Less common | Several studies indicate a higher incidence with this compound.[6][9] |
| Anemia | More common | Less common | Observed to be more frequent in the this compound arm.[6] |
| Nausea/Vomiting | Less common | More common | A consistent finding across multiple studies.[1][6] |
| Nephrotoxicity | Less common | More common | A key advantage of this compound.[1][2] |
| Auditory Toxicity | 10.5% | 17.7% | 5-year follow-up data showing a lower incidence with this compound (P=0.04).[5] |
Experimental Protocols
The methodologies for clinical trials comparing this compound and Cisplatin in head and neck cancer generally follow a structured approach. Below is a representative experimental protocol for a randomized controlled trial.
Objective: To compare the efficacy and safety of this compound-based concurrent chemoradiotherapy (CCRT) versus Cisplatin-based CCRT in patients with locally advanced head and neck squamous cell carcinoma (HNSCC).
Study Design: A multicenter, randomized, open-label, phase III non-inferiority trial.
Patient Population:
-
Inclusion Criteria: Histologically confirmed, previously untreated, locally advanced (Stage III-IVB) HNSCC; age 18-70 years; adequate organ function (hematological, renal, and hepatic).
-
Exclusion Criteria: Distant metastases, prior chemotherapy or radiotherapy to the head and neck region, severe comorbidities.
Randomization: Eligible patients are randomized in a 1:1 ratio to receive either the this compound or Cisplatin treatment arm.
Treatment Regimens:
-
Radiotherapy: All patients receive intensity-modulated radiotherapy (IMRT) to a total dose of 66-70 Gy in 33-35 fractions over 6-7 weeks.
-
Concurrent Chemotherapy:
-
Arm A (this compound): this compound 100 mg/m² administered intravenously on days 1, 22, and 43 of radiotherapy.
-
Arm B (Cisplatin): Cisplatin 100 mg/m² administered intravenously on days 1, 22, and 43 of radiotherapy.
-
Assessments:
-
Efficacy: Tumor response is evaluated using RECIST criteria at 3 months post-treatment and then periodically. Overall survival (OS) and progression-free survival (PFS) are monitored.
-
Safety: Adverse events are monitored throughout the study and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Statistical Analysis: The primary endpoint is typically PFS, with a non-inferiority margin. Secondary endpoints include OS, response rates, and toxicity profiles. Survival curves are estimated using the Kaplan-Meier method and compared using the log-rank test.
Conclusion
This compound demonstrates comparable efficacy to Cisplatin in the treatment of head and neck cancer when used in a concurrent chemoradiotherapy setting.[5][6] The primary distinction between the two agents lies in their toxicity profiles. This compound offers the advantage of reduced nephrotoxicity, gastrointestinal toxicity, and ototoxicity, which can be particularly beneficial for patients who may not tolerate the side effects of Cisplatin.[1][5] However, clinicians should be aware of the higher incidence of hematological toxicities, such as thrombocytopenia and neutropenia, associated with this compound.[3][9] The choice between this compound and Cisplatin should be made on an individual patient basis, considering factors such as baseline renal function, performance status, and the potential for hematological complications. Further research is warranted to optimize dosing schedules and combination therapies involving this compound.
References
- 1. Comparison of efficacy and toxicity between this compound and cisplatin in treating malignant pleural effusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effect of Concurrent Chemoradiotherapy With this compound vs Cisplatin on the Long-term Outcomes of Survival and Toxic Effects Among Patients With Stage II to IVB Nasopharyngeal Carcinoma: A 5-Year Follow-up Secondary Analysis of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison between this compound and cisplatin plus docetaxel combined with intensity-modulated radiotherapy for locoregionally advanced nasopharyngeal carcinoma: a multicenter randomized phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carebox Connect [connect.careboxhealth.com]
- 8. Efficacy and toxicity of concurrent chemoradiotherapy with this compound and S-1 for head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hematological Toxicities of Concurrent Chemoradiotherapies in Head and Neck Cancers: Comparison Among Cisplatin, this compound, Lobaplatin, and Nimotuzumab - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity Profiles of Nedaplatin and Carboplatin in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of two platinum-based chemotherapeutic agents, nedaplatin and carboplatin, used in the treatment of ovarian cancer. The information presented is supported by experimental data from clinical studies to aid in research and drug development decisions.
Executive Summary
This compound, a second-generation platinum analog, generally exhibits a more favorable toxicity profile compared to carboplatin in the treatment of ovarian cancer, particularly concerning hematological adverse events. Clinical data indicates that regimens containing this compound are associated with a lower incidence of severe neutropenia and thrombocytopenia. While both drugs function through the formation of DNA adducts, their differing cellular transport mechanisms may contribute to their distinct toxicity profiles.
Data on Comparative Toxicity
The following table summarizes the incidence of grade 3-4 adverse events observed in clinical trials comparing this compound-based and carboplatin-based chemotherapy regimens in ovarian cancer patients.
| Adverse Event | This compound + Paclitaxel (NP) | Carboplatin + Paclitaxel (CP) | Reference(s) |
| Hematological | |||
| Neutropenia (Grade 3-4) | 13.3% | 33.6% - 34% | [1] |
| Thrombocytopenia (Grade 3-4) | 5.6% | 14.5% - 15% | [1] |
| Leucopenia (Grade 3-4) | 10.87% | 23.33% | [2] |
| Anemia (Grade 3-4) | Not significantly different | Not significantly different | [1] |
| Febrile Neutropenia (Grade 3-4) | Not significantly different | Not significantly different | [1] |
| Non-Hematological | |||
| Hypersensitivity Reactions | 5.6% | 21.9% | [1] |
| Neuropathy | Not significantly different | Not significantly different | [1] |
| Nausea | Not significantly different | Not significantly different | [1] |
| Vomiting | Not significantly different | Not significantly different | [1] |
| Constipation | Not significantly different | Not significantly different | [1] |
| Diarrhea | Not significantly different | Not significantly different | [1] |
Experimental Protocols
The data presented above is primarily derived from studies employing the following chemotherapy regimens for patients with platinum-sensitive recurrent ovarian cancer:
-
This compound + Paclitaxel (NP) Regimen : this compound was administered at a dose of 80 mg/m² as an intravenous infusion on day 1, followed by paclitaxel at 175 mg/m² intravenously on day 1. This cycle was repeated every 21 days.[1]
-
Carboplatin + Paclitaxel (CP) Regimen : Carboplatin was administered at a dose calculated to achieve an area under the curve (AUC) of 5 mg/mL·min, given as an intravenous infusion on day 1. This was followed by paclitaxel at 175 mg/m² intravenously on day 1. This cycle was also repeated every 21 days.[1]
Toxicity was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Molecular Mechanisms of Toxicity
The differing toxicity profiles of this compound and carboplatin can be partly attributed to their distinct molecular interactions and cellular transport mechanisms. Both drugs ultimately exert their cytotoxic effects by forming platinum-DNA adducts, which inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis.[3][4] However, the pathways leading to this endpoint show notable differences.
Figure 1. Comparative molecular pathways of this compound and carboplatin toxicity.
Carboplatin is known to be a substrate for the copper transporter 1 (CTR1), which facilitates its entry into cells.[5] In contrast, the cellular uptake mechanisms for this compound are not as clearly defined but it is suggested to enter cells through various transporters, including copper transporters.[6] Inside the cell, both drugs undergo hydrolysis to form active platinum species that bind to DNA.[3][4]
A key difference in their intracellular fate lies in their susceptibility to detoxification pathways. Carboplatin can be inactivated by glutathione S-transferases (GSTs), such as GSTP1, GSTM1, and GSTT1, which conjugate the drug with glutathione, leading to its detoxification and efflux from the cell.[7] This detoxification mechanism can contribute to carboplatin resistance.
The formation of DNA adducts by both agents triggers the DNA damage response (DDR) pathway, involving the activation of proteins such as p53, ATM, and ATR.[3] If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis.
Conclusion
The available evidence suggests that this compound may offer a better-tolerated alternative to carboplatin in the treatment of ovarian cancer, particularly with respect to severe hematological toxicities. The differences in their cellular transport and detoxification pathways likely contribute to their distinct toxicity profiles. Further research into the specific molecular mechanisms of this compound's action and toxicity will be valuable for optimizing its clinical use and for the development of future platinum-based therapies.
References
- 1. This compound and paclitaxel compared with carboplatin and paclitaxel for patients with platinum-sensitive recurrent ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel plus this compound vs. paclitaxel plus carboplatin in women with epithelial ovarian cancer: A multi-center, randomized, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Copper Transporters and the Cellular Pharmacology of the Platinum-Containing Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions of this compound with Nucleobases and Purine Alkaloids: Their Role in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
Validating Biomarkers for Predicting Nedaplatin Sensitivity in Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated and emerging biomarkers for predicting tumor sensitivity to Nedaplatin, a second-generation platinum-based chemotherapeutic agent. We present supporting experimental data, detailed methodologies for key validation experiments, and a comparative analysis with alternative platinum agents.
Key Biomarkers for this compound Sensitivity
The efficacy of this compound can be significantly influenced by the molecular characteristics of the tumor. Several biomarkers have been investigated to predict treatment response, with varying levels of validation. Here, we compare the most promising candidates.
Table 1: Performance of Validated and Investigational Biomarkers for Predicting this compound Sensitivity
| Biomarker | Tumor Type(s) | Predictive Performance for this compound | Key Findings |
| SLFN11 | Esophageal Squamous Cell Carcinoma (ESCC), Non-Small Cell Lung Cancer (NSCLC) | High Expression Correlates with Better Prognosis and Sensitivity. In a study of 73 ESCC patients treated with this compound-based chemoradiotherapy, high SLFN11 expression was an independent prognostic factor for better overall survival (Hazard Ratio = 0.295).[1][2][3] In vitro studies also show SLFN11-proficient cells are highly sensitive to platinum derivatives.[1][2][3] | SLFN11 is a putative DNA/RNA helicase involved in the DNA damage response. Its expression can be assessed by immunohistochemistry (IHC). |
| lncRNA MVIH | Non-Small Cell Lung Cancer (NSCLC) | High Expression Correlates with Resistance. Upregulation of lncRNA MVIH is observed in this compound-resistant NSCLC cell lines. This compound treatment can downregulate MVIH expression, potentially reversing resistance.[4][5] | lncRNA MVIH (long non-coding RNA microvascular invasion in hepatocellular carcinoma) is implicated in tumor progression and drug resistance. Its expression is typically measured by quantitative PCR (qPCR). |
| ERCC1 | Head and Neck Squamous Cell Carcinoma (HNSCC), Cervical Cancer, NSCLC | Inconclusive for this compound; Low Expression Suggests Sensitivity to Platinum Agents in General. While low ERCC1 expression is generally associated with better response to cisplatin-based chemoradiotherapy in SCCHN, studies specifically validating ERCC1 for this compound are limited and have shown no significant correlation in some cases.[6][7] | ERCC1 (Excision Repair Cross-Complementation group 1) is a key enzyme in the nucleotide excision repair pathway, which repairs platinum-induced DNA adducts. |
| BRCA1/2 | Ovarian Cancer, Breast Cancer | Mutations Associated with Sensitivity to Platinum Agents in General. BRCA1/2 mutation carriers with ovarian or breast cancer generally show increased sensitivity to platinum-based chemotherapy. However, direct large-scale clinical validation specifically for this compound is not as extensively documented as for cisplatin and carboplatin.[8][9] | BRCA1 and BRCA2 are tumor suppressor genes involved in homologous recombination repair of DNA double-strand breaks. |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding biomarker validation.
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
Figure 2. General experimental workflow for clinical validation of a predictive biomarker.
Comparison with Alternative Platinum Agents
This compound was developed as a second-generation alternative to Cisplatin, aiming for a better toxicity profile. Carboplatin is another widely used platinum-based drug.
Table 2: Comparison of this compound with Cisplatin and Carboplatin
| Feature | This compound | Cisplatin | Carboplatin |
| Primary Indications | Lung, esophageal, head and neck, ovarian, and cervical cancers. | Testicular, ovarian, bladder, lung, head and neck cancers. | Ovarian, lung, head and neck, endometrial, esophageal, breast, and cervical cancers. |
| Efficacy | Comparable to Cisplatin in many tumor types, and may be effective in some cisplatin-resistant cases.[10] In a meta-analysis of trials in esophageal squamous cell carcinoma, this compound-based regimens were comparable to Cisplatin-based ones in terms of overall survival and response rate.[11] A study on platinum-sensitive recurrent ovarian cancer showed no significant difference in progression-free survival between this compound-paclitaxel and Carboplatin-paclitaxel regimens.[12][13] | High efficacy but often associated with significant side effects. | Generally considered to have a more favorable toxicity profile than Cisplatin, but may be less potent in some contexts. |
| Toxicity Profile | Lower incidence of nephrotoxicity and gastrointestinal toxicity compared to Cisplatin.[10] Myelosuppression is the dose-limiting toxicity. | High rates of nephrotoxicity, ototoxicity, and nausea/vomiting. | Primarily causes myelosuppression (thrombocytopenia). |
| Biomarker Overlap | Sensitivity is influenced by DNA repair pathways (e.g., SLFN11, ERCC1, BRCA), similar to other platinum agents. | Well-established links to ERCC1, BRCA1/2, and other DNA repair gene statuses. | Sensitivity is also linked to BRCA1/2 and other homologous recombination deficiency markers. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible validation of biomarkers.
Immunohistochemistry (IHC) for SLFN11 and ERCC1
This protocol provides a general framework for the detection of SLFN11 and ERCC1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM citrate buffer, pH 6.0 for SLFN11; EDTA buffer, pH 8.0 for ERCC1).[14]
-
Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking and Antibody Incubation:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with phosphate-buffered saline (PBS).
-
Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30 minutes.
-
Incubate with the primary antibody (e.g., anti-SLFN11 or anti-ERCC1 [clone 4F9 is recommended for specificity])[15] at the appropriate dilution overnight at 4°C.
-
-
Detection and Visualization:
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.[14]
-
Wash with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash with PBS.
-
Apply diaminobenzidine (DAB) chromogen and monitor for color development.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantitative PCR (qPCR) for lncRNA MVIH
This protocol outlines the steps for measuring the expression of lncRNA MVIH in cell lines or tumor tissue.
-
RNA Extraction:
-
Extract total RNA from cells or tissue using a suitable kit (e.g., TRIzol or a column-based kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.[16]
-
-
qPCR Reaction Setup (using SYBR Green):
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for lncRNA MVIH, and nuclease-free water.[17]
-
Add the master mix and cDNA template to a qPCR plate.
-
Include a no-template control (NTC) for each primer set.
-
Run the qPCR plate on a real-time PCR instrument.
-
-
Cycling Conditions:
-
An initial denaturation step at 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation at 95°C for 15 seconds.
-
Annealing/extension at 60°C for 60 seconds.[16]
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for lncRNA MVIH and a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of lncRNA MVIH using the ΔΔCt method.
-
Cell Viability (MTT) Assay for IC50 Determination
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium without drug).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[18]
-
Incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
-
Solubilization and Absorbance Reading:
-
IC50 Calculation:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[19]
-
References
- 1. The first evidence for SLFN11 expression as an independent prognostic factor for patients with esophageal cancer after chemoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound reduces multidrug resistance of non-small cell lung cancer by downregulating the expression of long non-coding RNA MVIH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces multidrug resistance of non-small cell lung cancer by downregulating the expression of long non-coding RNA MVIH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perspectives of ERCC1 in early-stage and advanced cervical cancer: From experiments to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERCC1 expression as a predictive marker of squamous cell carcinoma of the head and neck treated with cisplatin-based concurrent chemoradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRCA1/2 mutations and expression: response to platinum chemotherapy in patients with advanced stage epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A systematic review and meta-analysis of BRCA1/2 mutation for predicting the effect of platinum-based chemotherapy in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of efficacy and toxicity between this compound and cisplatin in treating malignant pleural effusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of cisplatin-based versus this compound-based regimens for the treatment of metastatic/recurrent and advanced esophageal squamous cell carcinoma: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and paclitaxel compared with carboplatin and paclitaxel for patients with platinum-sensitive recurrent ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and paclitaxel compared with carboplatin and paclitaxel for patients with platinum-sensitive recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. meridian.allenpress.com [meridian.allenpress.com]
- 16. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 17. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. m.youtube.com [m.youtube.com]
Nedaplatin vs. Cisplatin in Lung Cancer: A Comparative Meta-Analysis of Clinical Trial Outcomes
For Immediate Release
In the landscape of chemotherapeutic options for lung cancer, platinum-based agents remain a cornerstone of treatment. This guide provides a detailed comparison of two such agents: nedaplatin, a second-generation platinum compound, and cisplatin, a widely used first-generation drug. Through a meta-analysis of clinical trial data, this report offers researchers, scientists, and drug development professionals an objective overview of their comparative efficacy and safety, supported by experimental data and methodologies.
Mechanism of Action: A Shared Cytotoxic Pathway
Both this compound and cisplatin exert their anticancer effects through a similar mechanism of action. As platinum analogs, they form covalent adducts with DNA, primarily at the N7 position of guanine and adenine. This interaction creates intrastrand and interstrand cross-links, which distort the DNA helix. The resulting DNA damage disrupts normal cellular processes like replication and transcription, ultimately triggering programmed cell death, or apoptosis. While their fundamental mechanism is the same, differences in their chemical structures influence their solubility, protein binding, and toxicity profiles.
Below is a diagram illustrating the signaling pathway initiated by platinum-based DNA damage, leading to apoptosis.
Head-to-head comparison of Nedaplatin and cisplatin in cervical cancer models
In the landscape of chemotherapeutic options for cervical cancer, the platinum-based agents cisplatin and its analog nedaplatin are key players. This guide provides a comprehensive head-to-head comparison of their performance in preclinical cervical cancer models, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data, methodologies, and pathway visualizations.
Executive Summary
Cisplatin has long been a cornerstone in the treatment of cervical cancer. This compound, a second-generation platinum compound, was developed to offer a comparable therapeutic window with a potentially more favorable toxicity profile. In vitro studies in cervical cancer models reveal nuanced differences in their cytotoxic and apoptotic activities. While both drugs function through the common mechanism of inducing DNA damage and inhibiting cell replication, the downstream cellular responses and efficacy can vary between different cervical cancer cell lines. This guide synthesizes available data to facilitate a direct comparison of their preclinical performance.
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data from studies directly comparing the efficacy of this compound and cisplatin in cervical cancer cell lines and fresh tumor tissues.
| Drug | HeLa Cell Line Inhibition Rate (%) |
| This compound | 44.8 ± 2.11 |
| Cisplatin | 46.9 ± 0.99 |
Table 1: Comparative growth inhibition rates of this compound and Cisplatin in the HeLa human cervical cancer cell line. Data is presented as mean ± standard deviation.[1]
| Drug | Median IC50 (µg/mL) in Fresh Human Cervical Cancers |
| This compound | 0.435 |
| Cisplatin | 0.73 |
Table 2: Median 50% inhibitory concentration (IC50) values of this compound and Cisplatin against fresh human cervical cancer specimens.
Mechanism of Action and Signaling Pathways
Both this compound and cisplatin exert their cytotoxic effects primarily by forming platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] While their fundamental mechanism is similar, the specific downstream signaling cascades they trigger can have distinct features.
Upon entering the cell, both drugs are aquated, becoming reactive electrophiles that bind to the N7 position of guanine and adenine bases in the DNA. This leads to the formation of intrastrand and interstrand crosslinks, causing distortions in the DNA double helix. This DNA damage is a critical trigger for a cascade of cellular responses.
Studies have indicated that treatment of cervical cancer cells with this compound and cisplatin leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, thereby promoting programmed cell death.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the efficacy of this compound and cisplatin in cervical cancer models.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cervical cancer cells (e.g., HeLa, SiHa, CaSki) are seeded into 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or cisplatin. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 1.5 to 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
Apoptosis, or programmed cell death, is a key mechanism by which chemotherapeutic agents eliminate cancer cells. The Annexin V-FITC/Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cervical cancer cells are seeded in 6-well plates and treated with this compound or cisplatin at their respective IC50 concentrations for a designated time (e.g., 24 hours).
-
Cell Harvesting: After treatment, both floating and adherent cells are collected. Adherent cells are detached using a gentle enzyme such as trypsin.
-
Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: An additional 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed immediately by flow cytometry. The percentages of cells in different quadrants (viable, early apoptotic, late apoptotic/necrotic) are quantified.
Conclusion
This comparative guide highlights the preclinical profiles of this compound and cisplatin in cervical cancer models. The provided data indicates that both agents are effective in inhibiting the growth of cervical cancer cells, with their primary mechanism of action rooted in the induction of DNA damage and subsequent apoptosis. While in vitro studies provide a foundational understanding, further research, including more extensive head-to-head comparisons across a broader panel of cervical cancer cell lines and in vivo models, is necessary to fully delineate the subtle yet potentially significant differences in their therapeutic efficacy and to guide their optimal clinical application. The experimental protocols and pathway diagrams included herein serve as a valuable resource for researchers designing and interpreting studies in this critical area of oncology drug development.
References
Nedaplatin vs. Cisplatin: A Comparative Guide on Non-Inferiority in Specific Cancers
This guide provides a comprehensive comparison of nedaplatin and cisplatin, focusing on clinical trial data that assesses the non-inferiority of this compound in the treatment of various cancers. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at efficacy, toxicity, and experimental protocols.
Executive Summary
This compound, a second-generation platinum analog, was developed to mitigate the toxic side effects associated with cisplatin, particularly nephrotoxicity and gastrointestinal toxicity.[1][2][3][4] Clinical evidence from numerous non-inferiority trials suggests that this compound offers comparable efficacy to cisplatin in several cancer types, including non-small cell lung cancer, nasopharyngeal carcinoma, and cervical cancer, often with a more favorable safety profile.[1][2][5][6] This guide will delve into the specifics of these findings, presenting the data in a clear and comparative format.
Comparative Efficacy and Toxicity
The following sections summarize the key findings from comparative studies, with quantitative data presented in structured tables for ease of reference.
Non-Small Cell Lung Cancer (NSCLC)
In the context of advanced or relapsed squamous cell carcinoma of the lung, this compound in combination with docetaxel has demonstrated improved overall survival compared to cisplatin with docetaxel.[7] For EGFR/ALK-negative advanced lung adenocarcinoma, this compound plus pemetrexed was found to be non-inferior to cisplatin plus pemetrexed in terms of progression-free survival, and it was associated with fewer toxicities.[1]
| NSCLC Efficacy Data | This compound Combination | Cisplatin Combination | Hazard Ratio (HR) / p-value | Reference |
| Median Overall Survival (Advanced Squamous Cell Carcinoma) | 13.6 months | 11.4 months | HR: 0.81 (90% CI, 0.67–0.98); p = 0.037 | [7] |
| Median Progression-Free Survival (Advanced Squamous Cell Carcinoma) | 4.9 months | 4.5 months | HR: 0.83 (90% CI, 0.69–1.00); p = 0.050 | [7] |
| Median Progression-Free Survival (EGFR/ALK-negative Advanced Lung Adenocarcinoma) | 6.87 months | 5.53 months | HR: 0.76 (95% CI, 0.56 to 1.03); p = 0.078 | [1] |
| Overall Response Rate (EGFR/ALK-negative Advanced Lung Adenocarcinoma) | 41.9% | 26.6% | p = 0.026 | [1] |
| NSCLC Grade 3/4 Toxicity Comparison | This compound Combination (%) | Cisplatin Combination (%) | p-value | Reference |
| Nausea | 0 | 10.53 | p = 0.001 | [1] |
| Vomiting | 0 | 10.53 | p = 0.001 | [1] |
| Fatigue | Not specified (Any grade: 25.23%) | Not specified (Any grade: 38.95%) | p = 0.037 (for any grade) | [1] |
| Thrombocytopenia | 7.48 | 3.16 | p = 0.177 | [1] |
Nasopharyngeal Carcinoma
For patients with locoregional nasopharyngeal carcinoma, this compound-based concurrent chemoradiotherapy has been shown to be non-inferior to cisplatin-based therapy.[2][5] Long-term follow-up data confirms these findings, with no significant differences in 5-year overall survival or progression-free survival.[8] Notably, this compound was associated with a lower incidence of high-grade auditory toxic events.[5][8]
| Nasopharyngeal Carcinoma Efficacy Data (5-Year Follow-up) | This compound-based CCRT | Cisplatin-based CCRT | Difference / p-value | Reference |
| Progression-Free Survival Rate | 79.8% | 81.4% | Difference: 1.6% (non-inferiority p = 0.002) | [5][8] |
| Overall Survival Rate | 88.8% | 89.4% | p = 0.63 | [5][8] |
| Distant Metastasis-Free Survival | 90.4% | 85.9% | p = 0.17 | [8] |
| Nasopharyngeal Carcinoma Grade 3/4 Toxicity Comparison | This compound-based CCRT (%) | Cisplatin-based CCRT (%) | p-value | Reference |
| Vomiting | 6 | 18 | <0.0001 | [2] |
| Nausea | 2 | 9 | 0.0021 | [2] |
| Anorexia | 13 | 27 | 0.00070 | [2] |
| Auditory/Hearing Toxicities | 2 | 6 | 0.030 | [2] |
| Thrombocytopenia | 6 | 2 | 0.065 | [2] |
Cervical Cancer
In patients with cervical cancer, this compound-based concurrent chemoradiotherapy (CCRT) has demonstrated non-inferiority to cisplatin-based CCRT in terms of overall and progression-free survival.[6] While some studies suggest a more favorable toxicity profile for this compound with less nausea, vomiting, and nephrotoxicity, others have reported a higher incidence of severe hematologic harms.[6][9][10]
| Cervical Cancer Efficacy Data | This compound-based CCRT | Cisplatin-based CCRT | Hazard Ratio (HR) / p-value | Reference |
| 3-Year Overall Survival | Median: 30.5 months | Median: 28.5 months | HR: 0.131 (95% CI 0.016-1.068); p = 0.058 | [6] |
| 1-Year Progression-Free Survival | 93.9% | 100% | p = 0.084 | [10] |
| 1-Year Overall Survival | 97.1% | 100% | p = 0.617 | [10] |
| Cervical Cancer Grade 3/4 Toxicity Comparison | This compound-based CCRT (%) | Cisplatin-based CCRT (%) | p-value | Reference |
| Neutropenia | 19.4 | 13 | < 0.001 | [9][10] |
| Thrombocytopenia | 16.1 | 4.3 | Not specified | [9][10] |
| Anemia (Grade 1-2) | 51.6 | 43.5 | Not specified | [9][10] |
Experimental Protocols
The following are summaries of the methodologies from key non-inferiority trials.
NACA Trial: this compound for EGFR/ALK-Negative Advanced Lung Adenocarcinoma
-
Study Design: A multicenter, open-label, non-inferiority, randomized, phase III trial conducted at 15 centers in China.
-
Patient Population: Patients with EGFR/ALK-negative advanced lung adenocarcinoma.
-
Treatment Arms:
-
This compound group: this compound 90 mg/m² plus pemetrexed 500 mg/m² for 6 cycles.
-
Cisplatin group: Cisplatin 75 mg/m² plus pemetrexed 500 mg/m² for 6 cycles.
-
Pemetrexed maintenance was administered to patients without disease progression.
-
-
Primary Endpoint: Progression-free survival (PFS). Non-inferiority was established if the upper limit of the 95% CI for the hazard ratio of PFS did not exceed 1.30.
-
Secondary Endpoints: Objective response, overall survival, and toxicity.[1]
Concurrent Chemoradiotherapy for Locoregional Nasopharyngeal Carcinoma Trial
-
Study Design: An open-label, non-inferiority, randomized phase 3 trial.
-
Patient Population: Patients aged 18-65 with Stage T1-4N-3 or T3-4N0 nasopharyngeal cancer, with normal hematological/renal/hepatic parameters and a Karnofsky performance status of at least 70.
-
Treatment Arms:
-
All patients received standard intensity-modulated radiotherapy.
-
This compound was administered as a 2-hour infusion every 3 weeks for 3 cycles.
-
Cisplatin was administered as a 4-hour infusion every 3 weeks for 3 cycles.
-
-
Primary Endpoint: 5-year progression-free survival. The non-inferiority margin was set at an absolute difference of 10%.
-
Secondary Endpoints: Overall survival, distant metastasis-free survival, locoregional relapse, and toxicity.[5]
Cervical Cancer Concurrent Chemoradiotherapy Trial
-
Study Design: An open-label, non-inferiority, phase III, randomized, controlled trial.
-
Patient Population: Eligible patients with stage IIB-IVA cervical carcinoma.
-
Treatment Arms:
-
This compound group: this compound-based concurrent chemoradiotherapy for two cycles.
-
Cisplatin group: Cisplatin-based concurrent chemoradiotherapy for two cycles.
-
Visualizations
The following diagrams illustrate key aspects of the comparison between this compound and cisplatin.
Caption: Comparative Toxicity Profiles of Cisplatin and this compound.
Caption: Generalized Workflow of a Non-Inferiority Clinical Trial.
Conclusion
The available evidence from multiple phase III non-inferiority trials supports the use of this compound as a viable alternative to cisplatin in specific cancer settings. This compound generally demonstrates comparable efficacy with a different and often milder toxicity profile, particularly with respect to nephrotoxicity, ototoxicity, and gastrointestinal side effects. However, a higher incidence of myelosuppression, especially thrombocytopenia, has been observed with this compound in some studies. The choice between this compound and cisplatin should be guided by the specific cancer type, the patient's overall health and comorbidities, and the desired balance between efficacy and toxicity. Further research may continue to refine the patient populations that would derive the most benefit from this compound-based regimens.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Concurrent chemoradiotherapy with this compound versus cisplatin in stage II-IVB nasopharyngeal carcinoma: an open-label, non-inferiority, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. A phase III randomized, controlled trial of this compound versus cisplatin concurrent chemoradiotherapy in patients with cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Effect of Concurrent Chemoradiotherapy With this compound vs Cisplatin on the Long-term Outcomes of Survival and Toxic Effects Among Patients With Stage II to IVB Nasopharyngeal Carcinoma: A 5-Year Follow-up Secondary Analysis of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concurrent Chemoradiotherapy With this compound Versus Cisplatin in Patients With Stage IIB-IVA Cervical Cancer: A Randomized Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Concurrent Chemoradiotherapy With this compound Versus Cisplatin in Patients With Stage IIB-IVA Cervical Cancer: A Randomized Phase III Trial [frontiersin.org]
A Comparative Analysis of the Immunomodulatory Effects of Nedaplatin and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin has long been a cornerstone of cancer chemotherapy, valued for its potent cytotoxic effects. More recently, its ability to modulate the host immune system has garnered significant attention, positioning it as a key player in the burgeoning field of chemo-immunotherapy. Nedaplatin, a second-generation platinum analog, was developed to offer a comparable anti-tumor efficacy with a more favorable toxicity profile. This guide provides a comparative analysis of the immunomodulatory effects of this compound and Cisplatin, summarizing key experimental findings and outlining the methodologies employed in these seminal studies. While the immunomodulatory landscape of Cisplatin has been extensively mapped, research into this compound's immune-centric activities is an emerging field, with this guide highlighting both established knowledge and areas ripe for further investigation.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the known immunomodulatory effects of Cisplatin and the currently available data for this compound.
| Feature | Cisplatin | This compound |
| Primary Mechanism of Action | Induces DNA cross-links, leading to apoptosis.[1][2][3] | Induces DNA cross-links, leading to apoptosis.[4][5][6] |
| Immunogenic Cell Death (ICD) | Inducer of ICD, characterized by the release of DAMPs. | Evidence suggests it can induce the release of ICD markers in squamous cell carcinoma cell lines. |
| Effect on Dendritic Cells (DCs) | Can have dual effects: promotes maturation in some contexts, but can also induce tolerogenic DCs. | Limited direct evidence available. |
| Effect on T-Cells | Can enhance anti-tumor T-cell responses and infiltration. | Limited direct evidence available. |
| Effect on Myeloid-Derived Suppressor Cells (MDSCs) | Can decrease the frequency and suppressive activity of MDSCs.[4][7][8][9][10] | Limited direct evidence available. |
| Effect on PD-L1 Expression | Can upregulate PD-L1 expression on tumor cells. | Limited direct evidence available. |
| Toxicity Profile | Higher incidence of nephrotoxicity and gastrointestinal side effects.[5][6] | Lower incidence of nephrotoxicity and gastrointestinal side effects; higher incidence of myelosuppression (thrombocytopenia).[5][6] |
Key Immunomodulatory Mechanisms: A Deeper Dive
Immunogenic Cell Death (ICD)
ICD is a form of cancer cell death that stimulates an anti-tumor immune response. This is mediated by the release of Damage-Associated Molecular Patterns (DAMPs), which act as "eat me" signals to dendritic cells, leading to T-cell activation.
Cisplatin: Numerous studies have established that Cisplatin can induce the hallmarks of ICD, including:
-
Calreticulin (CRT) Exposure: Cisplatin treatment can induce the translocation of CRT to the cell surface, a critical signal for phagocytosis by dendritic cells.
-
High Mobility Group Box 1 (HMGB1) Release: Cisplatin can induce the secretion of HMGB1 from lung cancer cells, which acts as a pro-inflammatory cytokine.[11][12][13][14]
-
ATP Secretion: The release of ATP from dying tumor cells acts as a "find me" signal for immune cells. Cisplatin is known to induce this ATP release.[7]
This compound: While less extensively studied, there is emerging evidence that this compound also possesses ICD-inducing capabilities. One study has shown that this compound, along with other platinum-based drugs, increased the release of ICD markers in squamous cell carcinoma cell lines. Further research is required to fully elucidate the extent and mechanisms of this compound-induced ICD in comparison to Cisplatin.
Modulation of Immune Cell Populations
Cisplatin:
-
Myeloid-Derived Suppressor Cells (MDSCs): Cisplatin has been shown to selectively decrease the frequency and immunosuppressive function of MDSCs in both preclinical models and cancer patients.[4][7][8][9][10] This effect is significant as MDSCs are potent inhibitors of anti-tumor immunity.
-
T-Cells: By reducing MDSC-mediated suppression and promoting ICD, Cisplatin can indirectly enhance the proliferation and effector function of anti-tumor T-cells.
-
Dendritic Cells (DCs): The effect of Cisplatin on DCs is complex. While the DAMPs released during Cisplatin-induced ICD can promote DC maturation and activation, some studies suggest that Cisplatin can also induce tolerogenic DCs, potentially dampening the immune response.
This compound: Direct experimental evidence detailing the effects of this compound on these specific immune cell populations is currently limited. Given its similar primary mechanism of action to Cisplatin, it is plausible that this compound may exert comparable effects on MDSCs and T-cells, but this requires dedicated investigation.
Impact on Immune Checkpoints
Cisplatin: Several studies have demonstrated that Cisplatin can upregulate the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[15][16] This has significant clinical implications, as it suggests a potential synergy between Cisplatin and immune checkpoint inhibitors that target the PD-1/PD-L1 axis.
This compound: The effect of this compound on PD-L1 expression has not been extensively reported. This represents a critical knowledge gap, as understanding this interaction could inform the rational design of combination therapies involving this compound and immunotherapy.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the context of Cisplatin's immunomodulatory effects. These protocols can serve as a foundation for comparative studies involving this compound.
In Vitro Induction and Detection of Immunogenic Cell Death
-
Objective: To determine if a chemotherapeutic agent induces the hallmarks of ICD in cancer cell lines.
-
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., squamous cell carcinoma) under standard conditions.
-
Drug Treatment: Treat the cells with varying concentrations of Cisplatin or this compound for a predetermined time course (e.g., 24, 48 hours). Include an untreated control group.
-
Calreticulin (CRT) Exposure Analysis (Flow Cytometry):
-
Harvest the cells and wash with a buffer that does not permeabilize the cell membrane.
-
Stain the cells with a fluorescently labeled anti-CRT antibody.
-
Analyze the cells using a flow cytometer to quantify the percentage of cells with surface CRT expression.
-
-
High Mobility Group Box 1 (HMGB1) Release Analysis (ELISA):
-
Collect the cell culture supernatant at the end of the treatment period.
-
Use a commercially available HMGB1 ELISA kit to quantify the concentration of HMGB1 released into the supernatant, following the manufacturer's instructions.
-
-
ATP Secretion Analysis (Luminometry):
-
Collect the cell culture supernatant.
-
Use a luciferin/luciferase-based ATP assay kit to measure the amount of extracellular ATP. The luminescence generated is proportional to the ATP concentration.
-
-
In Vivo Assessment of MDSC Frequency and Function
-
Objective: To evaluate the effect of a chemotherapeutic agent on the population and suppressive activity of MDSCs in a tumor-bearing mouse model.
-
Methodology:
-
Tumor Model: Inoculate immunocompetent mice with a syngeneic tumor cell line (e.g., B16 melanoma).
-
Treatment: Once tumors are established, treat the mice with Cisplatin, this compound, or a vehicle control according to a defined schedule and dosage.
-
Immune Cell Isolation: At the end of the treatment period, euthanize the mice and harvest spleens and tumors. Prepare single-cell suspensions from these tissues.
-
MDSC Phenotyping (Flow Cytometry):
-
Stain the single-cell suspensions with fluorescently labeled antibodies against myeloid markers (e.g., CD11b, Gr-1) to identify and quantify the MDSC population (CD11b+Gr-1+).
-
-
MDSC Suppression Assay:
-
Isolate MDSCs from the spleens of treated and control mice using magnetic-activated cell sorting (MACS).
-
Co-culture the isolated MDSCs with fluorescently labeled (e.g., CFSE) T-cells that have been stimulated to proliferate.
-
After a few days of co-culture, analyze T-cell proliferation by measuring the dilution of the fluorescent dye using flow cytometry. A reduction in T-cell proliferation in the presence of MDSCs indicates their suppressive function.
-
-
Signaling Pathways and Experimental Workflows
Conclusion
Cisplatin's role in shaping the tumor immune microenvironment is well-established, making it a valuable partner for immunotherapy. This compound, with its improved toxicity profile and comparable efficacy, presents a compelling alternative. However, a comprehensive understanding of its immunomodulatory effects is still in its infancy. The limited evidence suggesting its capacity to induce ICD is promising, but further rigorous, comparative studies are imperative. Elucidating the nuanced effects of this compound on dendritic cells, T-cells, MDSCs, and immune checkpoint expression will be crucial for its strategic integration into next-generation chemo-immunotherapeutic regimens. The experimental frameworks outlined in this guide provide a roadmap for future research that will undoubtedly shape the clinical application of these important platinum-based agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journal.waocp.org [journal.waocp.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Chemotherapy induces ATP release from tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound reduces multidrug resistance of non-small cell lung cancer by downregulating the expression of long non-coding RNA MVIH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cisplatin Dependent Secretion of Immunomodulatory High Mobility Group Box 1 (HMGB1) Protein from Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of HMGB1 in Cisplatin-Persistent Lung Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of dendritic cell maturation and activation is mediated by STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Changes in programmed death-ligand 1 expression during cisplatin treatment in patients with head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nedaplatin: A Guide for Laboratory Professionals
Essential safety and logistical information for the handling and disposal of the platinum-based chemotherapy drug, Nedaplatin.
This compound is a second-generation platinum-based antineoplastic agent used in cancer therapy.[1][2] As with all cytotoxic drugs, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, adhering to general best practices for cytotoxic waste management.
I. Understanding the Hazard
This compound is considered a hazardous substance and should be handled with caution.[3][4] It is a derivative of cisplatin and acts by cross-linking DNA, leading to apoptosis and cell death.[2] Due to its cytotoxic nature, any waste contaminated with this compound, including unused solutions, empty vials, contaminated personal protective equipment (PPE), and laboratory consumables, must be treated as hazardous waste.
II. Waste Segregation and Handling
Proper segregation of this compound waste at the point of generation is the first critical step in its safe disposal. Cytotoxic waste is typically categorized into trace and bulk waste.
-
Trace Chemotherapy Waste: This category includes items that are residually contaminated with this compound, such as empty vials, syringes, IV bags, gloves, gowns, and other disposable materials used during handling. Generally, an item is considered to have trace contamination if it contains less than 3% of its original volume of the drug.
-
Bulk Chemotherapy Waste: This includes any unused or partially used vials or syringes of this compound, as well as materials from a spill cleanup.
All personnel handling this compound waste must wear appropriate PPE, including double gloves (chemotherapy-grade), a disposable gown, and eye protection.
III. Disposal Procedures for this compound Waste
The following table summarizes the key disposal parameters for this compound waste based on general guidelines for cytotoxic drugs.
| Waste Type | Container Type | Labeling | Disposal Method |
| Trace this compound Waste | Yellow, puncture-resistant containers with a purple lid for sharps. Yellow, leak-proof bags for non-sharps. | "Cytotoxic Waste", "Chemotherapy Waste", Biohazard Symbol | High-temperature incineration by a licensed hazardous waste contractor. |
| Bulk this compound Waste | Black, rigid, leak-proof, and puncture-resistant containers. | "Hazardous Waste", "Cytotoxic Waste", Biohazard Symbol | High-temperature incineration by a licensed hazardous waste contractor. |
| Contaminated Sharps | Yellow, puncture-resistant sharps containers with a purple lid. | "Cytotoxic Sharps", Biohazard Symbol | High-temperature incineration by a licensed hazardous waste contractor. |
| Contaminated PPE | Yellow, leak-proof bags. | "Cytotoxic Waste", "Chemotherapy Waste", Biohazard Symbol | High-temperature incineration by a licensed hazardous waste contractor. |
Note: Specific container colors and labeling requirements may vary by institution and region. Always adhere to your local and institutional guidelines.
IV. Step-by-Step Disposal Protocol
-
Preparation: Before beginning any work with this compound, ensure that the appropriate, clearly labeled waste containers are readily accessible in the work area.
-
Immediate Disposal: Dispose of all contaminated items directly into the correct waste container immediately after use. Do not allow waste to accumulate on benchtops.
-
Sharps: All needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container. Do not recap, bend, or break needles.
-
Non-Sharps: Dispose of all non-sharp, trace-contaminated items (e.g., gloves, gowns, bench paper) in a yellow chemotherapy waste bag.
-
Bulk Waste: Unused or partially used vials of this compound should be disposed of as bulk chemotherapy waste in a black hazardous waste container. Do not empty vials into the sanitary sewer.
-
Sealing Containers: Once a waste container is three-quarters full, it should be securely sealed. Do not overfill containers.
-
Decontamination of Exterior Surfaces: Before removing waste containers from the work area, decontaminate their exterior surfaces with an appropriate cleaning agent.
-
Storage: Store sealed waste containers in a designated, secure area away from general traffic until they are collected by a licensed hazardous waste disposal service.
-
Final Disposal: The final disposal of this compound waste must be carried out via high-temperature incineration by a specialized and licensed hazardous waste management company. It is important to note that many platinum-containing compounds are not destroyed by standard incineration temperatures, requiring specialized facilities.[3]
V. Spill Management
In the event of a this compound spill, immediate action is required to contain and clean the area.
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Don PPE: Before cleaning, don appropriate PPE, including a respirator, double gloves, a gown, and eye protection.
-
Containment: For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid generating dust.
-
Cleaning: Clean the spill area from the outer edge towards the center. Use a detergent solution followed by a thorough rinse with water. All cleaning materials must be disposed of as bulk chemotherapy waste.
-
Documentation: Document the spill and the cleanup procedure according to your institution's policies.
VI. Experimental Protocols for Decontamination
General Surface Decontamination Protocol:
-
Preparation of Cleaning Solution: A common practice involves the use of a detergent solution. Some studies have investigated the efficacy of solutions like sodium dodecyl sulfate (SDS) for cleaning surfaces contaminated with various antineoplastic agents.
-
Application: Apply the cleaning solution to the contaminated surface and wipe with absorbent pads.
-
Rinsing: Thoroughly rinse the surface with water to remove any residual cleaning agent and drug.
-
Drying: Dry the surface with clean absorbent pads.
-
Waste Disposal: All materials used for decontamination must be disposed of as cytotoxic waste.
Note: The efficacy of a cleaning procedure can be verified through surface wipe sampling and analysis using sensitive analytical methods like inductively coupled plasma mass spectrometry (ICP-MS) to detect platinum contamination.[5]
VII. This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and local regulations for hazardous waste management.
References
- 1. Enhanced Anticancer Activity of this compound Loaded onto Copper Nanoparticles Synthesized Using Red Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stericycle.com [stericycle.com]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring of platinum surface contamination in seven Dutch hospital pharmacies using inductively coupled plasma mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
